Ioversol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDBBAQNWSUWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045521 | |
| Record name | Ioversol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water soluble | |
| Record name | Ioversol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87771-40-2, 8771-40-2 | |
| Record name | Ioversol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87771-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ioversol [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087771402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ioversol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ioversol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ioversol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOVERSOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RIB7X24K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
180-182°C | |
| Record name | Ioversol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Ioversol in Radiographic Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Ioversol, a non-ionic, low-osmolar iodinated contrast agent, in radiographic imaging. It delves into its physicochemical properties, the fundamental principles of its interaction with X-rays, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound is a tri-iodinated, non-ionic, water-soluble radiographic contrast medium.[1] Its primary mechanism of action is the attenuation of X-rays, a phenomenon directly related to its iodine content.[1] When administered intravascularly, this compound opacifies the vessels in its path, allowing for the radiographic visualization of internal structures until significant hemodilution occurs.[2][3]
The core principle behind its function lies in the photoelectric effect. The iodine atoms within the this compound molecule have a high atomic number (Z=53), which significantly increases the probability of photoelectric absorption of X-ray photons, particularly at the energy levels used in diagnostic radiology.[2] This absorption prevents the X-ray photons from reaching the detector, creating a contrast between the tissues that have accumulated this compound and the surrounding tissues.
In computed tomography (CT) imaging, this compound enhances the radiographic efficiency, with the degree of density enhancement being directly proportional to the iodine concentration in the administered dose. Following intravenous injection, this compound rapidly diffuses from the vascular to the extravascular space in most tissues. However, in the brain, an intact blood-brain barrier prevents this diffusion. In cases where the blood-brain barrier is disrupted, such as in the presence of tumors or other pathologies, this compound can accumulate in the interstitial space, thereby highlighting these abnormal areas.
Physicochemical Properties of this compound
The efficacy and safety profile of this compound are intrinsically linked to its physicochemical properties. As a non-ionic monomer, it does not dissociate in solution, which contributes to its lower osmolality compared to ionic contrast agents. This lower osmolality is associated with a reduced incidence of adverse effects.
The key physicochemical properties of various this compound formulations are summarized in the tables below.
| Property | Value |
| Chemical Name | N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide |
| Molecular Weight | 807.11 g/mol |
| Organically Bound Iodine | 47.2% |
| Formulation | This compound Concentration (mg/mL) | Iodine Concentration (mg I/mL) | Osmolality (mOsm/kg water) | Viscosity at 25°C (cP) | Viscosity at 37°C (cP) | Specific Gravity at 37°C |
| Optiray 240 | 509 | 240 | 502 | 4.6 | 3.0 | 1.281 |
| Optiray 300 | 636 | 300 | 651 | 8.2 | 5.5 | 1.352 |
| Optiray 320 | 678 | 320 | 702 | 9.9 | 5.8 | 1.371 |
| Optiray 350 | 741 | 350 | 792 | 14.3 | 9.0 | 1.405 |
Pharmacokinetics
This compound follows an open two-compartment model with first-order elimination. It is not significantly metabolized and does not bind to serum or plasma proteins. Following intravascular administration, over 95% of the administered dose is excreted unchanged in the urine within the first 24 hours. The elimination half-life in healthy individuals is approximately 1.5 hours.
| Pharmacokinetic Parameter | Value (for a 50 mL dose of Optiray 320) | Value (for a 150 mL dose of Optiray 320) |
| Cmax | 1.45 mg/mL | 2.36 mg/mL |
| tmax | 2.0 min | 4.3 min |
| AUC | 1.74 mg·hr/mL | 4.43 mg·hr/mL |
| Elimination Half-life | 1.5 hours | 1.5 hours |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Viscosity Measurement
Principle: A rotational viscometer is used to measure the torque required to rotate a spindle at a constant speed while submerged in the this compound solution. This torque is then converted to a viscosity value.
Protocol:
-
Instrument: Rotational Viscometer.
-
Sample Preparation: Allow the this compound solution to equilibrate to the desired temperature (e.g., 25°C or 37°C) in a temperature-controlled water bath.
-
Procedure: a. Select the appropriate spindle and rotational speed for the expected viscosity range. b. Immerse the spindle in the this compound solution to the marked level. c. Start the viscometer and allow the reading to stabilize. d. Record the viscosity in centipoise (cP).
Osmolality Determination
Principle: The osmolality of this compound solutions is determined by measuring the freezing point depression, which is directly proportional to the total number of solute particles in the solution.
Protocol:
-
Instrument: Freezing Point Depression Osmometer.
-
Calibration: Calibrate the osmometer using standard solutions of known osmolality.
-
Procedure: a. Pipette a small, precise volume of the this compound solution into a sample tube. b. Place the sample tube in the osmometer's cooling chamber. c. Initiate the measurement cycle, which involves supercooling the sample and then inducing crystallization. d. The instrument measures the freezing point and calculates the osmolality in milliosmoles per kilogram of water (mOsm/kg water).
Protein Binding Assay
Principle: Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins. At equilibrium, the concentration of the unbound drug is the same on both sides of a semi-permeable membrane, while the protein and protein-bound drug remain on one side.
Protocol:
-
Apparatus: Equilibrium dialysis cells with a semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa).
-
Reagents: Human serum albumin (HSA) solution, phosphate-buffered saline (PBS), and this compound solution of known concentration.
-
Procedure: a. Place the HSA solution in one chamber of the dialysis cell and the this compound solution in PBS in the other chamber. b. Incubate the cells at a constant temperature (e.g., 37°C) with gentle agitation until equilibrium is reached (typically several hours). c. After incubation, take samples from both chambers. d. Analyze the concentration of this compound in both samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC). e. Calculate the percentage of protein binding.
X-ray Attenuation Measurement
Principle: The linear attenuation coefficient (μ) of this compound is determined by measuring the reduction in X-ray intensity as the beam passes through a known thickness of the solution.
Protocol:
-
Apparatus: A monochromatic or polychromatic X-ray source, a sample holder of known path length, and an X-ray detector.
-
Procedure: a. Measure the initial X-ray intensity (I₀) without the this compound solution in the beam path. b. Fill the sample holder with the this compound solution of a specific concentration. c. Place the sample holder in the X-ray beam path. d. Measure the transmitted X-ray intensity (I). e. The linear attenuation coefficient (μ) can be calculated using the Beer-Lambert law: I = I₀ * e^(-μx), where x is the path length of the sample holder.
Mandatory Visualizations
Caption: Chemical structure of the this compound molecule.
Caption: Mechanism of X-ray attenuation by this compound.
Caption: Simplified pharmacokinetic workflow of this compound.
References
In-Vivo Pharmacokinetics and Biodistribution of Ioversol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vivo pharmacokinetics and biodistribution of ioversol, a nonionic, iodinated contrast agent. The information presented is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and biomedical imaging. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of this compound's behavior within a biological system.
Pharmacokinetic Profile of this compound
This compound's pharmacokinetic profile in humans is characterized by rapid distribution and elimination, consistent with an open two-compartment model with first-order elimination.[1] Following intravenous administration, it is primarily distributed within the extracellular space and is excreted almost entirely unchanged by the kidneys.[1][2]
Absorption and Distribution
Following intravascular administration, this compound is rapidly distributed throughout the body. Key pharmacokinetic parameters related to its absorption and distribution in healthy volunteers are summarized in the table below.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers after Intravenous Administration of Optiray 320 [3]
| Parameter | 50 mL Dose | 150 mL Dose |
| Cmax (mg/mL) | 1.45 | 2.36 |
| Tmax (min) | 2.0 | 4.3 |
| AUC (mg·hr/mL) | 1.74 | 4.43 |
| Volume of Distribution (Vd) | 0.26 L/kg | 0.26 L/kg |
| Distribution Half-life (t½α) | 6.8 minutes | 6.8 minutes |
Metabolism and Elimination
This compound does not undergo significant metabolism, deiodination, or biotransformation. It is primarily eliminated from the body via renal excretion.
Table 2: Elimination Pharmacokinetics of this compound in Healthy Volunteers
| Parameter | Value |
| Elimination Half-life (t½β) | 1.5 hours |
| Clearance (mL/min) | 156 (for 50 mL dose) |
| 185 (for 150 mL dose) | |
| Route of Elimination | >95% excreted unchanged in urine within 24 hours |
| Fecal Elimination | Negligible (3-9%) |
| Protein Binding | No significant binding to serum or plasma proteins |
The elimination half-life of this compound can be prolonged in patients with impaired renal function.
Biodistribution
Preclinical studies in animal models provide insight into the tissue distribution of this compound. Following intravenous injection in rats, this compound is rapidly distributed and then cleared, with the highest concentrations found in organs of elimination.
Table 3: Tissue Distribution of 125I-Ioversol in Rats (% of Injected Dose per Gram of Tissue)
| Organ | 2 hours | 24 hours | 48 hours |
| Blood | 0.25 ± 0.04 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| Liver | 0.21 ± 0.03 | 0.03 ± 0.01 | 0.02 ± 0.01 |
| Kidneys | 1.34 ± 0.21 | 0.07 ± 0.02 | 0.04 ± 0.01 |
| Spleen | 0.10 ± 0.02 | 0.02 ± 0.01 | 0.01 ± 0.00 |
| Lungs | 0.23 ± 0.04 | 0.02 ± 0.01 | 0.01 ± 0.00 |
| Heart | 0.16 ± 0.03 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| Brain | 0.01 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |
| Muscle | 0.11 ± 0.02 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| Fat | 0.05 ± 0.01 | 0.01 ± 0.00 | 0.01 ± 0.00 |
Animal studies indicate that this compound does not cross the intact blood-brain barrier.
Experimental Protocols
Human Pharmacokinetic Study Protocol
The following provides a generalized protocol based on clinical studies conducted in healthy volunteers.
3.1.1. Study Population
-
Healthy adult male volunteers.
-
Exclusion criteria would typically include a history of hypersensitivity to contrast media, significant renal or hepatic impairment, and cardiovascular disease.
3.1.2. Dosing and Administration
-
Intravenous administration of this compound (e.g., Optiray 320) at varying doses (e.g., 50 mL and 150 mL).
-
Administration via a peripheral vein.
3.1.3. Sample Collection
-
Blood Samples: Venous blood samples collected into heparinized tubes at baseline and at frequent intervals post-injection (e.g., 2, 5, 10, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) to characterize the plasma concentration-time profile.
-
Urine Samples: Complete urine collections at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) to determine the extent and rate of renal excretion.
3.1.4. Pharmacokinetic Analysis
-
Plasma and urine concentrations of this compound are determined using a validated analytical method (see Section 3.2.).
-
Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis. Software such as NONMEM or Phoenix WinNonlin is commonly used for this purpose. The plasma concentration-time data for this compound is best described by a two-compartment model.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of this compound in biological matrices is typically performed using a validated reverse-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.
3.2.1. Sample Preparation (Plasma)
-
To a 100 µL aliquot of plasma, add a suitable internal standard.
-
Precipitate proteins by adding 800 µL of a precipitating agent (e.g., 5% perchloric acid or acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Inject a portion of the clear supernatant onto the HPLC system.
3.2.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and an organic modifier like methanol (B129727) or acetonitrile (B52724) in an isocratic or gradient elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Injection Volume: 20-100 µL.
3.2.3. Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), and stability.
Visualizations
References
An In-depth Technical Guide to the Osmolality and Viscosity of Ioversol Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of Ioversol, a nonionic, low-osmolar radiographic contrast agent. Understanding the osmolality and viscosity of different this compound concentrations is critical for optimizing imaging protocols, ensuring patient safety, and advancing research in contrast media development.
Physicochemical Properties of this compound Formulations
This compound is commercially available in several concentrations, each with distinct osmolality and viscosity characteristics. These properties are crucial determinants of the contrast agent's behavior in biological systems, influencing factors such as injection pressure, vascular opacification, and potential for adverse effects. The following tables summarize the quantitative data for various this compound formulations, marketed as Optiray®.
Table 1: Osmolality and Viscosity of Different this compound Concentrations
| This compound Formulation (Trade Name) | This compound Content (mg/mL) | Iodine Content (mg I/mL) | Osmolality (mOsm/kg water) | Viscosity at 25°C (cP) | Viscosity at 37°C (cP) | Specific Gravity at 37°C |
| Optiray 240 | 509 | 240 | 502[1] | 4.0[2], 4.6[1] | 3.0[1][2] | 1.281 |
| Optiray 300 | 636 | 300 | 651 | 8.2 | 5.5 | 1.352 |
| Optiray 320 | 678 | 320 | 702 | 9.9 | 5.8 | 1.371 |
| Optiray 350 | 741 | 350 | 792, 780 | 14.3 | 9.0 | 1.405 |
Note: Minor variations in reported values may exist between different product information documents.
Experimental Protocols for Physicochemical Characterization
Accurate determination of osmolality and viscosity is essential for the quality control and characterization of contrast media. The following sections detail the standard methodologies employed for these measurements.
Osmolality Measurement
Osmolality is a measure of the solute concentration in a solution and is a critical factor in determining the physiological compatibility of injectable drugs. The most common methods for determining the osmolality of this compound solutions are freezing point depression osmometry and vapor pressure osmometry.
2.1.1. Freezing Point Depression Osmometry
This method is based on the colligative property that the freezing point of a solution is depressed in proportion to the molal concentration of solutes.
Experimental Protocol:
-
Calibration: The osmometer is calibrated using standard solutions of known osmolality (e.g., sodium chloride solutions) to establish a linear relationship between the freezing point depression and osmolality. A two-point calibration is typically performed, bracketing the expected osmolality of the this compound sample.
-
Sample Preparation: A small, precise volume of the this compound solution is pipetted into a sample tube.
-
Measurement: The sample tube is placed in the osmometer's cooling chamber and supercooled to a temperature below its freezing point.
-
Crystallization Induction: A vibrating probe or a brief electrical current is used to induce crystallization of the sample.
-
Freezing Point Determination: The heat of fusion released during crystallization raises the sample's temperature to its freezing point, where it plateaus. A thermistor measures this equilibrium temperature.
-
Osmolality Calculation: The instrument's software converts the measured freezing point depression into an osmolality value (in mOsm/kg) based on the initial calibration.
2.1.2. Vapor Pressure Osmometry (VPO)
VPO measures the depression of vapor pressure of a solution compared to the pure solvent, which is also a colligative property directly related to the solute concentration.
Experimental Protocol:
-
Sample Application: A small, precise volume of the this compound solution is applied to a filter paper disc.
-
Equilibration: The sample disc is placed within a sealed, thermostated chamber, allowing the vapor pressure of the sample to equilibrate with the surrounding air.
-
Dew Point Measurement: A thermocouple within the chamber is cooled to a temperature below the dew point of the sample's vapor, causing condensation to form on the thermocouple. The temperature at which the rate of condensation equals the rate of evaporation (the dew point) is measured.
-
Osmolality Determination: The difference between the dew point temperature of the sample and that of the pure solvent (typically water) is proportional to the osmolality. The instrument calculates the osmolality based on a prior calibration with standard solutions.
Viscosity Measurement
Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for the injectability of contrast media, especially through small-bore catheters. The viscosity of this compound solutions is typically measured using capillary viscometers or rotational viscometers.
2.2.1. Capillary Viscometry
This method relies on measuring the time it takes for a known volume of fluid to flow through a capillary of a known diameter and length under the influence of gravity.
Experimental Protocol:
-
Instrument Setup: A calibrated glass capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) is selected based on the expected viscosity of the this compound sample.
-
Temperature Control: The viscometer is placed in a constant temperature water bath to ensure the measurement is performed at a precise and stable temperature (e.g., 25°C or 37°C).
-
Sample Loading: A precise volume of the this compound solution is introduced into the viscometer.
-
Flow Time Measurement: The sample is drawn up through the capillary, and the time it takes for the meniscus to pass between two marked points is accurately measured using a stopwatch.
-
Viscosity Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where 'C' is the viscometer constant and 't' is the flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).
2.2.2. Rotational Viscometry
Rotational viscometers measure the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. This method is particularly useful for characterizing the flow behavior of non-Newtonian fluids, although this compound solutions are generally considered Newtonian.
Experimental Protocol:
-
Instrument and Spindle Selection: A rotational viscometer with a suitable spindle geometry (e.g., cone and plate, parallel plate, or concentric cylinder) is chosen based on the sample volume and expected viscosity.
-
Sample Loading: The this compound solution is placed in the sample cup or onto the plate of the viscometer.
-
Temperature Control: The sample is allowed to equilibrate to the desired measurement temperature using an integrated temperature control system.
-
Measurement: The spindle is rotated at a set speed, and the instrument measures the resulting torque.
-
Viscosity Calculation: The viscometer's software automatically calculates the dynamic viscosity based on the measured torque, the rotational speed, and the geometry of the spindle.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows for osmolality and viscosity measurement, as well as the fundamental relationship between this compound concentration and its key physicochemical properties.
References
Ioversol: A Technical Deep-Dive into its Molecular Characteristics and Iodine Content
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Ioversol, a widely used non-ionic, low-osmolar radiographic contrast agent. This document will detail its molecular weight and iodine content, outline the experimental methodologies used for their determination, and present this information in a clear, structured format for ease of reference and comparison.
Core Physicochemical Data of this compound
This compound is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide. Its key quantitative attributes are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 807.11 g/mol | [1][2] |
| Chemical Formula | C₁₈H₂₄I₃N₃O₉ | [3][4] |
| Organically Bound Iodine Content | 47.2% | [1] |
Experimental Protocols for Quantification and Characterization
The determination of the molecular weight and iodine content of this compound is critical for ensuring its quality, safety, and efficacy as a contrast agent. The following sections detail the methodologies employed for these analyses.
Determination of this compound Content and Purity by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is a common approach for the quantification of this compound in bulk drug substance and finished dosage forms. This method can also be used to identify and quantify any related impurities.
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 or phenyl column is often used, where the stationary phase is nonpolar, and the mobile phase is more polar. This compound, being a polar molecule, will have a characteristic retention time under specific chromatographic conditions. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance (e.g., 254 nm).
Typical Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: Zodiac phenyl C18 column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and methanol (B129727) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Procedure:
-
Standard Preparation: A standard solution of this compound with a known concentration is prepared in the mobile phase.
-
Sample Preparation: The sample containing this compound is accurately diluted with the mobile phase to a concentration within the linear range of the method.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph.
-
Quantification: The peak area of this compound in the sample chromatogram is compared to the peak area of the standard to calculate the concentration of this compound in the sample.
Determination of Iodine Content by Titration
The United States Pharmacopeia (USP) provides a titrimetric method for the assay of this compound and the determination of its iodine content.
Principle: This method involves the chemical reduction of the organically bound iodine to iodide ions. The resulting iodide is then titrated with a standardized solution of silver nitrate (B79036). The endpoint of the titration is determined potentiometrically.
Procedure:
-
Sample Preparation: An accurately weighed amount of the this compound sample is transferred to a glass-stoppered flask.
-
Reduction: A solution of 5 N sodium hydroxide, water, and powdered zinc is added to the flask. The mixture is refluxed for 30 minutes to reduce the organically bound iodine to iodide.
-
Filtration: After cooling, the mixture is filtered to remove the excess zinc and other insoluble materials. The flask and filter are rinsed thoroughly with water, and the rinsings are added to the filtrate.
-
Titration: The filtrate is acidified with 2 N sulfuric acid. The solution is then immediately titrated with 0.05 N silver nitrate.
-
Endpoint Detection: The endpoint of the titration is determined potentiometrically using a silver-silver chloride reference electrode and a silver billet electrode.
-
Calculation: The amount of this compound is calculated from the volume of silver nitrate solution consumed. Each milliliter of 0.05 N silver nitrate is equivalent to 13.45 mg of this compound.
Analytical Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the quality control analysis of this compound, from sample reception to final data analysis.
Caption: Quality control workflow for this compound analysis.
Caption: Experimental workflow for HPLC analysis of this compound.
References
History and development of non-ionic contrast agents like Ioversol
An In-depth Technical Guide to the History and Development of Non-ionic Contrast Agents: A Focus on Ioversol
Introduction: The Genesis of Safer Radiocontrast
The history of medical imaging is intrinsically linked to the development of contrast agents. Early water-soluble agents, developed from the 1920s through the 1950s, were ionic compounds derived from triiodobenzoic acid, such as diatrizoate.[1][2] These first-generation agents were effective but possessed high osmolality, often six times that of blood plasma.[3] This hypertonicity was responsible for a host of adverse effects, including pain, sensations of heat, and a higher risk of severe allergic-like reactions.[1][4] The clinical necessity for safer alternatives drove the next wave of innovation, leading to the development of non-ionic contrast media.
The pivotal breakthrough came from the Swedish radiologist Torsten Almén in the 1960s. He hypothesized that the high osmolality of ionic agents, which dissociate into charged particles (anions and cations) in solution, was the primary cause of their poor tolerability. Almén conceived of a new class of agents: non-ionic molecules that would not dissociate in solution. This would halve the number of particles for a given iodine concentration, thereby dramatically reducing the osmolality and improving patient safety. This concept led to the first non-ionic agent, metrizamide, in 1974. Though a significant advancement, metrizamide's instability in solution and high cost limited its use. This paved the way for the development of stable, ready-to-use, low-osmolality non-ionic contrast agents (LOCM) in the 1980s, such as iohexol (B1672079) and iopamidol, which became the new standard of care.
The Emergence of this compound (Optiray®)
This compound (trade name Optiray®) is a second-generation, non-ionic, monomeric iodinated contrast agent that emerged from this period of intense development. It was approved by the FDA in 1989 and has since been widely used in various diagnostic imaging procedures. As a member of the LOCM class, this compound was designed to provide excellent radiographic enhancement with improved safety and patient tolerance compared to the earlier high-osmolality ionic agents. Its molecular structure features a tri-iodinated benzene (B151609) ring, which provides radiopacity, and multiple hydrophilic hydroxyl groups that ensure high water solubility and low toxicity.
Physicochemical Properties
The clinical performance and safety profile of a contrast agent are dictated by its physicochemical properties, primarily its iodine concentration, osmolality, and viscosity. This compound was engineered to balance these factors, providing sufficient diagnostic contrast while minimizing physiological disturbance.
| Property | This compound (Optiray 320) | Iohexol (Omnipaque 300) | Iopamidol (Isovue 300) | Iodixanol (Visipaque 320) | Diatrizoate (Ionic HOCM) |
| Agent Type | Non-ionic Monomer | Non-ionic Monomer | Non-ionic Monomer | Non-ionic Dimer | Ionic Monomer |
| Iodine (mg/mL) | 320 | 300 | 300 | 320 | ~292 |
| Osmolality (mOsm/kg H₂O) | 702 | ~672 | ~616 | 290 (Iso-osmolar) | ~1500 |
| Viscosity at 37°C (cP) | 5.8 | 6.3 | 4.7 | 11.8 | 4.1 |
Table 1: Comparative physicochemical properties of this compound and other selected iodinated contrast agents. Data compiled from multiple sources for representative concentrations.
Synthesis and Manufacturing
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a multi-step process that has been refined over time to improve yield and purity while reducing costs and the use of hazardous solvents. The core process generally involves the modification of a 5-amino-2,4,6-triiodoisophthalamide backbone.
A common synthetic pathway can be summarized as follows:
-
Acylation: The starting material, 5-amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is reacted with an acylating agent like chloroacetyl chloride in a polar aprotic solvent (e.g., N,N-dimethylacetamide). This step adds a chloroacetamido group at the 5-position of the benzene ring.
-
Hydrolysis: The intermediate product from the acylation step is then subjected to basic hydrolysis, typically using a base like sodium hydroxide. This step is crucial for removing protective groups that may have been added to the hydroxyl functions of the side chains.
-
Hydroxyethylation (Alkylation): The resulting N,N′-bis(2,3-dihydroxypropyl)-5-(chloroacetamido)-2,4,6-triiodoisophthalamide is then reacted with an alkylating agent, such as ethylene (B1197577) oxide, in the presence of a base. This introduces the N-(2-hydroxyethyl) group, a key structural feature of this compound.
-
Final Conversion and Purification: The final step involves reacting the product from the hydroxyethylation step with a source of acetate (B1210297) ions (e.g., sodium acetate) in water. This converts the chloroacetamido group into the final glycolamido side chain, yielding crude this compound. The crude product then undergoes an extensive purification process, often involving techniques like ion exchange chromatography and crystallization, to remove impurities and achieve the high purity required for pharmaceutical use.
References
An In-Depth Technical Guide to the Applications of Ioversol in Preclinical Research Models
For Researchers, Scientists, and Drug Development Professionals
Ioversol, a non-ionic, low-osmolar iodinated contrast agent, is a critical tool in preclinical research, enabling high-resolution visualization of anatomical structures and physiological processes in animal models.[1][2] Its favorable safety profile and diagnostic efficacy make it a valuable asset in a wide range of studies, from oncology to cardiology and neurology.[3][4] This guide provides a comprehensive overview of this compound's applications, detailed experimental protocols, and quantitative data to support the design and execution of robust preclinical imaging studies.
Core Applications in Preclinical Imaging
This compound is predominantly used as a contrast agent for X-ray-based imaging modalities, most notably micro-Computed Tomography (micro-CT), in various animal models.[5]
-
Vascular Imaging and Angiography: this compound allows for detailed visualization of the vasculature, which is crucial for studying tumor angiogenesis, cardiovascular diseases, and stroke models. Its intravascular administration opacifies blood vessels, enabling the assessment of vessel morphology and blood flow dynamics.
-
Oncology Research: In preclinical cancer models, this compound-enhanced micro-CT is used to delineate tumor boundaries, assess tumor volume, and monitor response to therapy. The enhanced permeability and retention (EPR) effect in tumors can lead to the accumulation of this compound, providing clearer images of the tumor microenvironment.
-
Articular Cartilage Imaging: this compound has been successfully employed for the morphological assessment of articular cartilage in small animal models of osteoarthritis. It diffuses into the cartilage, allowing for high-resolution visualization of its structure and the detection of degenerative changes.
-
Myelography: In larger animal models such as dogs, this compound is used for myelography to visualize the spinal cord and nerve roots, demonstrating good radiopacity and miscibility with cerebrospinal fluid.
Physicochemical and Pharmacokinetic Properties
Understanding the properties of this compound is essential for its effective use in preclinical research.
| Property | Value (Optiray 320) | Value (Optiray 350) | Reference |
| This compound Content (mg/mL) | 678 | 741 | |
| Iodine Content (mg/mL) | 320 | 350 | |
| Osmolality (mOsm/kg water) | 702 | 792 | |
| Viscosity at 37°C (cps) | 5.8 | 9.0 | |
| Elimination Half-life (human) | 1.5 hours | - | |
| Excretion | >95% via kidneys within 24h | - | |
| Protein Binding | No significant binding | - |
Experimental Protocols
The following protocols are generalized from published studies and should be adapted to specific experimental needs and institutional guidelines.
The following diagram illustrates a typical workflow for a preclinical imaging study using this compound.
This protocol is suitable for visualizing the vasculature in mice or rats.
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Place a catheter in the tail vein for intravenous administration.
-
This compound Administration: Administer this compound (e.g., Optiray 320) intravenously. A typical dose for rodents is in the range of 1.5-2.0 mL/kg.
-
Imaging: Immediately after administration, perform a micro-CT scan. The timing is critical due to the rapid renal clearance of this compound.
-
Image Analysis: Reconstruct the 3D images and use appropriate software to segment and analyze the vasculature.
This protocol is adapted from studies on small animal joints.
-
Sample Preparation: Dissect the joint of interest (e.g., mouse femur) and immerse it in a solution of this compound. A 30% concentration of a 350 mg I/mL formulation has been shown to be effective.
-
Equilibration: Allow the sample to equilibrate in the contrast agent solution. A 5-minute immersion time can be sufficient for CA absorption.
-
Imaging: Mount the sample in a micro-CT scanner and acquire high-resolution images.
-
Image Analysis: Manually or semi-automatically contour the articular cartilage to calculate mean attenuation and assess morphology.
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from preclinical research involving this compound.
| Animal Model | Application | This compound Formulation | Dose/Concentration | Key Findings | Reference |
| Mice, Rats | Acute Toxicity | This compound | LD50: 17 g/kg (mice), 15 g/kg (rats) | High safety margin in acute toxicity studies. | |
| Dogs | Myelography | This compound 240 mg I/ml | 0.5 ml/kg | Good radiopacity and diagnostic value for up to 60 minutes. | |
| Mice | Articular Cartilage Imaging (ex vivo) | Optiray 350 | 30% solution | Optimal contrast between cartilage, bone, and background. | |
| Rats, Rabbits | Developmental Toxicity | This compound | Up to 3.2 g I/kg/day | No adverse embryo-fetal development effects detected. | |
| Dogs, Rats | Hemodynamics | This compound (32-37% I) | N/A | Minimal effects on heart rate and blood pressure, comparable to other non-ionic agents. |
Biological Considerations and Signaling Pathways
This compound is generally considered to be biologically inert. However, like all contrast media, it can have physiological effects, particularly on hemodynamics and renal function, especially at high doses. Studies have shown that this compound has minimal effects on heart rate and blood pressure compared to high-osmolarity ionic contrast agents. To date, there is no significant evidence in the preclinical literature to suggest that this compound directly and specifically modulates intracellular signaling pathways in a manner that would be a primary focus of most research. Its effects are primarily biophysical (X-ray attenuation) and physiological (due to osmolality and viscosity).
The logical relationship for considering the biological impact of this compound can be visualized as follows:
Conclusion
This compound is a versatile and reliable contrast agent for a multitude of preclinical research applications. Its well-characterized physicochemical properties and safety profile, combined with its efficacy in enhancing contrast for X-ray-based imaging, make it an indispensable tool for researchers. By following established protocols and understanding the quantitative aspects of its use, scientists and drug development professionals can leverage this compound to generate high-quality, reproducible data from their animal models, ultimately advancing our understanding of disease and the development of new therapies.
References
- 1. Contrast-enhanced micro-computed tomography of articular cartilage morphology with this compound and iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. mrsolutions.com [mrsolutions.com]
- 4. Optiray® (this compound) Injection | Guerbet [usa.guerbet.com]
- 5. Micro-CT in Pre-Clinical Studies - Behinnegareh [behinnegareh.com]
Stability and Storage of Ioversol Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Ioversol solutions, a nonionic, iodinated contrast medium. The information compiled herein is intended to support research, development, and quality control activities by providing a comprehensive understanding of this compound's stability profile, the analytical methods for its assessment, and the role of its formulation components.
Physicochemical Properties and Formulation
This compound is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide. It is a nonionic, water-soluble compound with a molecular weight of 807.11 g/mol .[1] this compound solutions, such as those marketed under the brand name Optiray™, are sterile, nonpyrogenic, aqueous solutions intended for intravascular administration.
The formulations are clear, colorless to pale yellow solutions.[1] A key feature of this compound is that it is nonionic and does not dissociate in solution.[1] The formulations are typically buffered to a pH range of 6.0 to 7.4 using tromethamine and may also contain edetate calcium disodium (B8443419) as a stabilizer.[1][2] The containers are often filled with nitrogen to displace air and minimize oxidative degradation.
Table 1: Composition of Typical this compound Formulations (Optiray™)
| Formulation | This compound Concentration (mg/mL) | Organically Bound Iodine (mg/mL) | Tromethamine (mg/mL) | Edetate Calcium Disodium (mg/mL) |
| Optiray™ 240 | 509 | 240 | 3.6 | 0.2 |
| Optiray™ 300 | 636 | 300 | 3.6 | 0.2 |
| Optiray™ 320 | 678 | 320 | 3.6 | 0.2 |
| Optiray™ 350 | 741 | 350 | 3.6 | 0.2 |
Stability Profile and Storage Conditions
This compound solutions are stable under ordinary conditions of use and storage. However, they are sensitive to light and should be protected from exposure. Freezing should also be avoided.
Table 2: Recommended Storage and Handling Conditions for this compound Solutions
| Parameter | Recommendation | Citation |
| Storage Temperature | 15°C to 30°C (59°F to 86°F) | |
| Light Exposure | Protect from light. | |
| Freezing | Avoid freezing. | |
| Container | Preserve in single-dose containers, preferably of Type I glass. | |
| Inspection | Visually inspect for particulate matter and discoloration prior to administration. Do not use if particulates are observed or discoloration has occurred. | |
| Unused Portions | Discard any unused portion remaining in the container. |
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. This compound has been subjected to stress conditions, including acid and base hydrolysis, oxidation, and photolytic and thermal degradation, to assess its stability-indicating properties.
While specific quantitative data from these studies are not publicly available in tabular format, the development of a stability-indicating HPLC method confirms that the degradation products can be successfully separated from the parent this compound peak, demonstrating the method's specificity.
Degradation Pathways
The degradation pathways for this compound have not been extensively detailed in publicly available literature. However, based on the known degradation mechanisms of other iodinated X-ray contrast media, the following pathways are plausible:
-
Deiodination: The cleavage of carbon-iodine bonds, leading to the formation of less iodinated and non-iodinated aromatic compounds. This can be initiated by light or heat.
-
Hydrolysis: Cleavage of the amide bonds in the side chains, particularly under strong acidic or basic conditions.
-
Oxidation: Oxidation of the hydroxyl groups on the side chains.
-
Dehydration and Decarboxylation: Potential degradation pathways under thermal stress.
It is important to note that under the recommended storage conditions, this compound solutions are highly stable, and significant degradation is not expected.
Role of Excipients in Stability
The excipients in this compound formulations play a critical role in maintaining the stability and safety of the drug product.
-
Tromethamine: This is an organic amine buffer used to maintain the pH of the solution within a narrow range (6.0-7.4). A stable pH is crucial for preventing acid- or base-catalyzed hydrolysis of the amide linkages in the this compound molecule.
-
Edetate Calcium Disodium (Calcium Disodium EDTA): This component acts as a chelating agent. Its primary function is to bind to any trace amounts of polyvalent metal ions that may be present in the solution. These metal ions can act as catalysts for oxidative degradation of this compound. By sequestering these ions, edetate calcium disodium enhances the stability of the solution. The use of the calcium disodium salt of EDTA is important to prevent the chelation and subsequent depletion of essential calcium ions from the body.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of this compound solutions.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound and the separation of its degradation products.
Table 3: HPLC Method Parameters for this compound Analysis
| Parameter | Specification |
| Column | Zodiac phenyl C18 (250 mm × 4.6 mm; 5 µm particle size) |
| Mobile Phase | Water:Methanol (90:10 v/v) |
| Detection | Diode-Array Detector (DAD) at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Temperature | 35 ± 0.5°C |
| Retention Time | Approximately 4.11 min |
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of USP this compound Reference Standard (RS) in water at a known concentration.
-
Sample Solution: Dilute the this compound injection with water to a suitable concentration for analysis.
Assay (Potentiometric Titration) - USP Method
This method is used to determine the content of this compound in the injection.
-
Sample Preparation: Transfer a volume of this compound Injection, equivalent to approximately 500 mg of this compound, to a glass-stoppered flask. Add 12 mL of 5 N sodium hydroxide, 20 mL of water, and 1 g of powdered zinc.
-
Reflux: Connect the flask to a reflux condenser and reflux for 30 minutes.
-
Cooling and Rinsing: Cool the flask to room temperature and rinse the condenser with 20 mL of water.
-
Filtration: Filter the mixture and rinse the flask and filter, adding the rinsings to the filtrate.
-
Titration: Add 40 mL of 2 N sulfuric acid to the filtrate and immediately titrate with 0.05 N silver nitrate, determining the endpoint potentiometrically using a silver-silver chloride double junction reference electrode and a silver billet electrode.
Particulate Matter in Injections - USP <788>
This test is performed to enumerate subvisible extraneous particles.
Method 1: Light Obscuration Particle Count Test
-
Preparation: Combine the contents of 10 or more units of this compound Injection in a clean container to obtain a volume of not less than 25 mL. Degas the solution by sonication or by letting it stand.
-
Procedure: Use a calibrated light obscuration particle counter. Rinse the apparatus with particle-free water. Mix the this compound solution by inverting 20 times. Remove four portions of not less than 5 mL each and count the number of particles at ≥10 µm and ≥25 µm. Discard the first count and calculate the mean number of particles from the remaining counts.
Method 2: Microscopic Particle Count Test
This method is used if the light obscuration test fails or is not applicable.
-
Filtration: Wet a membrane filter with particle-free water and place it in the filter holder. Filter the this compound solution under vacuum.
-
Drying: Place the filter in a petri dish and dry it.
-
Microscopic Examination: Place the petri dish on the stage of a microscope and count the number of particles that are ≥10 µm and ≥25 µm.
Viscosity Determination - USP <911>
A Ubbelohde-type capillary viscometer can be used for this measurement.
-
Apparatus: Use a calibrated Ubbelohde-type viscometer.
-
Procedure: Place the this compound solution into the viscometer and equilibrate it in a thermostatted bath at a specified temperature (e.g., 25°C or 37°C) for about 20 minutes.
-
Measurement: By gentle suction, draw the liquid up through the capillary tube. Allow the liquid to flow down through the capillary and record the time it takes for the meniscus to fall between two marked points.
-
Calculation: Calculate the kinematic viscosity using the measured flow time and the viscometer constant.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for long-term and accelerated stability testing of this compound solutions.
Logical Relationship of this compound Formulation and Stability
Caption: Role of excipients in mitigating stress-induced degradation of this compound.
Signaling Pathways
As a diagnostic contrast agent, this compound is designed to be biologically inert and is rapidly excreted from the body, primarily via the kidneys, without undergoing metabolism. Its mechanism of action is physical, based on the attenuation of X-rays by the organically bound iodine, which allows for the visualization of blood vessels and internal organs. There is no evidence in the current literature to suggest that this compound interacts with or modulates any specific cellular signaling pathways. Therefore, a discussion of signaling pathways is not applicable to the primary function and stability of this compound solutions.
References
The Pharmacokinetic Profile of Ioversol: An In-depth Technical Guide on its Excretion and Half-Life in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the excretion profile and elimination half-life of Ioversol, a non-ionic, low-osmolar radiographic contrast agent, in key preclinical animal models. The following sections detail the quantitative pharmacokinetic parameters, experimental methodologies, and conceptual frameworks used in these studies, offering valuable insights for researchers in drug development and diagnostic imaging.
Quantitative Data Summary
The pharmacokinetic properties of this compound have been primarily investigated in rat and dog models. The data consistently demonstrate rapid distribution and subsequent elimination, predominantly through the renal route. The key quantitative parameters are summarized in the tables below for ease of comparison.
Table 1: Elimination Half-Life of this compound in Animal Models
| Animal Model | Dose (g I/kg) | Route of Administration | Distribution Half-Life (t½α) | Elimination Half-Life (t½β) |
| Rat | 0.2 and 1.0 | Intravenous | Not Specified | Not Specified |
| Dog | 0.2 and 2.0 | Intravenous | 2.5 - 3.5 minutes | 51 - 54 minutes |
Table 2: Excretion Profile of this compound in Animal Models (48 hours post-administration)
| Animal Model | Dose (g I/kg) | Primary Excretion Route | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) |
| Rat | 0.2 and 1.0 | Urine | 91 - 99% | ~1% |
| Dog | 0.2 and 2.0 | Urine | 86 - 88% | 3 - 9% |
Experimental Protocols
The following sections outline the detailed methodologies typically employed in the investigation of this compound's excretion and half-life in animal models. These protocols are synthesized from various preclinical studies and represent the standard practices in the field.
Animal Models and Husbandry
-
Species: Male and female Sprague-Dawley rats and Beagle dogs are commonly used.
-
Health Status: Animals are acclimated to the laboratory environment and confirmed to be in good health prior to the study.
-
Housing: During the experimental period, animals are housed individually in metabolic cages designed for the separate collection of urine and feces.
-
Diet: Standard laboratory chow and water are provided ad libitum, except for a brief fasting period prior to this compound administration, as required by the specific study design.
Radiolabeling of this compound
To facilitate accurate quantification in biological samples, this compound is often radiolabeled, typically with Iodine-125 (¹²⁵I).
-
Method: Exchange labeling is a common method for introducing ¹²⁵I into the this compound molecule.
-
Purity: The radiochemical purity of ¹²⁵I-Ioversol is confirmed using techniques such as reverse-phase high-performance liquid chromatography (HPLC) before administration.
Administration of this compound
-
Route: For pharmacokinetic studies, this compound is administered intravenously (IV), typically as a bolus injection.
-
Dosage: Doses ranging from 0.2 to 2.0 g of iodine per kilogram of body weight (g I/kg) are representative of those used in preclinical studies.
-
Vehicle: this compound is typically formulated in a sterile aqueous solution for injection.
Sample Collection
-
Blood: Serial blood samples are collected at predetermined time points. In dogs, blood is often drawn from the jugular or cephalic vein via an indwelling catheter to minimize stress to the animal. In rats, blood can be collected via tail vein or cardiac puncture at the termination of the experiment.
-
Urine and Feces: Urine and feces are collected separately using metabolic cages at various intervals (e.g., 0-2, 2-8, 8-24, and 24-48 hours) post-administration.
Sample Processing and Analysis
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Quantification of this compound: The concentration of this compound in plasma and the amount excreted in urine and feces are determined using a validated analytical method.
-
Radiolabeled Studies: For studies involving ¹²⁵I-Ioversol, radioactivity in the samples is measured using a gamma counter.
-
Non-labeled Studies: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a standard method for quantifying unlabeled this compound. A typical HPLC method would involve:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of water and an organic solvent like methanol (B129727) or acetonitrile.
-
Detection: UV detection at a wavelength of approximately 245 nm.
-
Sample Preparation: Plasma samples may require protein precipitation prior to injection onto the HPLC system. Urine samples are often diluted before analysis.
-
-
Visualizations
The following diagrams illustrate the conceptual and practical frameworks for studying the pharmacokinetics of this compound.
Caption: Experimental workflow for this compound excretion studies.
Methodological & Application
Application Notes and Protocols for Ioversol-Enhanced Micro-CT in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micro-computed tomography (micro-CT) is a powerful, non-invasive imaging modality that provides high-resolution, three-dimensional anatomical data, particularly valuable in preclinical research using murine models. However, the inherent low soft-tissue contrast in micro-CT necessitates the use of contrast agents to visualize vascular structures and differentiate tissues. Ioversol (marketed as Optiray™) is a non-ionic, low-osmolar iodinated contrast agent widely used in clinical imaging. Its properties make it a suitable candidate for enhancing vascular contrast in preclinical micro-CT studies in mice. These application notes provide a detailed protocol for performing this compound-enhanced micro-CT for vascular imaging in mice.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound-enhanced micro-CT in mice, compiled from various preclinical studies. These values should be considered as a starting point and may require optimization based on the specific mouse model, scanner, and research question.
| Parameter | Value | Unit | Notes |
| Contrast Agent | |||
| Name | This compound (Optiray™ 350) | - | A common concentration used in preclinical imaging. |
| Iodine Concentration | 350 | mg I/mL | Optiray™ is available in various concentrations (e.g., 240, 300, 320, 350 mg I/mL). |
| Dosage | |||
| Intravenous (IV) Bolus | 1.4 | mL/kg | This is a suggested starting dose; optimization may be required. |
| ~100 | µL/mouse | For a typical 25g mouse. | |
| Administration | |||
| Route | Intravenous (tail vein) | - | |
| Injection Rate | Rapid bolus (e.g., over 10-30 seconds) | - | A consistent rate is crucial for reproducible results. |
| Imaging Window | |||
| Onset of Peak Vascular Enhancement | Immediate | seconds | This compound rapidly distributes in the vasculature. |
| Optimal Scanning Window | 0 - 5 | minutes post-injection | Due to the relatively short vascular half-life of this compound in rodents. |
| Micro-CT Scanner Parameters | |||
| Tube Voltage | 45 - 90 | kVp | Higher kVp can improve signal but may reduce contrast-to-noise ratio for iodine. |
| Tube Current | 150 - 500 | µA | Higher current improves signal-to-noise ratio but increases radiation dose. |
| Exposure Time per Projection | 100 - 500 | ms | Longer exposure times can reduce noise. |
| Number of Projections | 360 - 1000 | - | Over 180° or 360° rotation. |
| Voxel Size | 35 - 100 | µm | Isotropic voxel size is recommended for 3D analysis. |
| Scan Time | 2 - 15 | minutes | Dependent on the specific scanner and protocol settings. |
Experimental Protocols
This section details the step-by-step methodology for performing this compound-enhanced micro-CT in mice.
Animal Preparation
-
Acclimatization: Allow mice to acclimate to the housing facility for at least 72 hours before the imaging experiment.
-
Fasting: Fasting is generally not required for vascular imaging studies but may be considered for abdominal imaging to reduce gastrointestinal content. If fasting, provide water ad libitum.
-
Anesthesia: Anesthetize the mouse using a suitable method, such as isoflurane (B1672236) inhalation (1-3% in oxygen). Anesthesia is maintained throughout the procedure.
-
Catheterization (Optional but Recommended): For precise and repeatable injections, place a catheter in the lateral tail vein. This also minimizes the risk of extravasation.
-
Physiological Monitoring: Throughout the procedure, monitor the animal's respiratory rate and maintain its body temperature at 37°C using a heating pad.
This compound Administration
-
Warm the Contrast Agent: Gently warm the this compound solution to 37°C to reduce its viscosity and minimize potential physiological reactions.
-
Prepare the Syringe: Draw the calculated dose of this compound into a sterile syringe. Ensure there are no air bubbles.
-
Injection: Administer the this compound via the tail vein catheter or by direct tail vein injection as a rapid bolus. Start the micro-CT scan immediately after the injection is complete.
Micro-CT Image Acquisition
-
Pre-contrast Scan (Optional): Acquire a baseline micro-CT scan before contrast administration to serve as a control and for potential image registration.
-
Contrast-enhanced Scan: Initiate the scan immediately following the this compound injection to capture the arterial and early venous phases of vascular enhancement.
-
Scan Parameters: Use optimized scanner settings as outlined in the quantitative data table. The specific parameters will depend on the micro-CT system being used.
-
Respiratory Gating (Recommended): If imaging the thorax or abdomen, use respiratory gating to minimize motion artifacts.
Image Reconstruction and Analysis
-
Reconstruction: Reconstruct the acquired projection data into a 3D volume using the manufacturer's software. Apply appropriate corrections for beam hardening and ring artifacts.
-
Image Analysis: The reconstructed 3D dataset can be visualized and quantified using various image analysis software packages (e.g., Amira, Avizo, VGStudio MAX).
-
Vascular Analysis: Perform segmentation of the vascular tree to quantify parameters such as vessel volume, vessel density, and vessel diameter.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-enhanced micro-CT in mice.
Key Steps and Logical Relationships
Caption: Logical relationship of key factors for successful micro-CT imaging.
Application Notes and Protocols for Ioversol in Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol (commercially known as Optiray™) is a second-generation, non-ionic, low-osmolar iodinated contrast agent widely used in clinical and preclinical X-ray-based imaging, including computed tomography (CT). Its favorable safety profile and strong X-ray attenuation characteristics make it a suitable agent for enhancing the visualization of vascular structures and soft tissues in small animal models. These notes provide recommended dosages, administration protocols, and safety considerations for the use of this compound in preclinical imaging studies involving mice and rats.
Key Properties of this compound
This compound is supplied in various concentrations, typically ranging from 240 mg of iodine per milliliter (mgI/mL) to 350 mgI/mL. Its low osmolarity compared to ionic contrast agents reduces the risk of adverse physiological effects. Following intravenous administration, this compound is distributed throughout the extracellular space and is rapidly excreted by the kidneys.[1] This rapid clearance necessitates precise timing between injection and image acquisition for optimal vascular and tissue enhancement.
Recommended Dosage Guidelines
The appropriate dosage of this compound depends on the animal species, the specific imaging application, and the concentration of the contrast agent. The following tables summarize recommended starting dosages for common preclinical micro-CT applications. Researchers should optimize these starting points based on their specific experimental needs and imaging equipment.
Safety Note: The intravenous lethal dose (LD50) of this compound has been established as approximately 17 gI/kg for mice and 15 gI/kg for rats.[2][3] The recommended dosages are well below these levels.
Table 1: Recommended Intravenous (IV) this compound Dosages for Mice
| Imaging Application | This compound Concentration (mgI/mL) | Dosage (mL/kg) | Total Iodine Dose (gI/kg) | Typical Injection Volume (µL/25g mouse) |
| General Angiography | 320 - 350 | 1.5 - 2.0 | 0.48 - 0.70 | 37.5 - 50 |
| Tumor Enhancement | 320 - 350 | 1.0 - 1.5 | 0.32 - 0.53 | 25 - 37.5 |
| Renal Imaging | 240 - 320 | 1.0 - 1.5 | 0.24 - 0.48 | 25 - 37.5 |
Table 2: Recommended Intravenous (IV) this compound Dosages for Rats
| Imaging Application | This compound Concentration (mgI/mL) | Dosage (mL/kg) | Total Iodine Dose (gI/kg) | Typical Injection Volume (µL/250g rat) |
| General Angiography | 320 - 350 | 1.5 - 2.0 | 0.48 - 0.70 | 375 - 500 |
| Tumor Enhancement | 320 - 350 | 1.0 - 1.5 | 0.32 - 0.53 | 250 - 375 |
| Renal Imaging | 240 - 320 | 1.0 - 1.5 | 0.24 - 0.48 | 250 - 375 |
Note: Dosages are derived from pediatric clinical guidelines and preclinical safety data.[1][4] A target tissue concentration for effective enhancement in mouse tumor models is approximately 2 mgI/mL. Researchers can use this target to back-calculate specific doses if desired.
Experimental Protocols
Materials
-
This compound (Optiray™) at the desired concentration (e.g., 320 or 350 mgI/mL).
-
Sterile saline for flushing.
-
Animal restrainer appropriate for the species.
-
Heat lamp or warming pad.
-
Sterile syringes (1 mL) and needles (27-30 gauge for mice, 25-27 gauge for rats).
-
Anesthesia system (e.g., isoflurane).
-
Micro-CT imaging system.
Animal Preparation and Administration Workflow
The following diagram outlines the standard workflow for intravenous administration of this compound for micro-CT imaging.
Detailed Protocol for Intravenous Tail Vein Injection
-
Animal Preparation:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the animal in a prone position on the imaging bed, ensuring the tail is accessible.
-
Gently warm the tail using a heat lamp or a circulating warm water pad for 5-10 minutes to induce vasodilation, which makes the lateral tail veins more visible and easier to access.
-
-
Injection Procedure:
-
Draw up the calculated dose of this compound into a 1 mL syringe fitted with an appropriate gauge needle (27-30G for mice, 25-27G for rats). Ensure no air bubbles are present.
-
Clean the tail with an alcohol wipe.
-
Immobilize the tail gently. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Inject the this compound as a slow, steady bolus over 15-30 seconds. Resistance during injection or the formation of a subcutaneous bleb indicates a failed attempt. If this occurs, withdraw the needle and attempt injection at a more proximal site on the vein.
-
Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
-
Imaging:
-
For angiography and general vascular imaging, begin the CT scan immediately after the injection is complete, as peak blood iodine levels occur right after administration.
-
For tumor imaging, where extravasation into the tumor interstitium is desired, scanning can be performed immediately and repeated over a 30-minute window to capture peak enhancement.
-
Dosage Selection Guide
Choosing the correct this compound dosage requires balancing image quality with animal safety. The following decision tree provides a logical guide for researchers to select an appropriate starting protocol.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)-glycolamidol]-2,4,6-triiodoisophthalamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Intravenous Administration of Ioversol in Rats for Angiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely used in clinical and preclinical imaging to enhance the visualization of blood vessels and internal organs. Its favorable safety profile and diagnostic efficacy make it a suitable agent for angiographic studies in animal models, including rats. These application notes provide detailed protocols for the intravenous administration of this compound in rats for angiographic imaging, covering dosage, administration techniques, anesthesia, and imaging parameters. The information is intended to guide researchers in obtaining high-quality and reproducible angiographic data for their studies.
This compound is a tri-iodinated benzene (B151609) derivative that works by attenuating X-rays, thereby increasing the contrast of blood vessels against surrounding tissues.[1] Following intravenous administration, it is distributed throughout the vascular system and is primarily excreted unchanged by the kidneys.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, derived from preclinical studies in rats and product information.
Table 1: Physicochemical Properties and Toxicity of this compound
| Parameter | Value | Reference |
| Iodine Content | Available in concentrations of 240, 300, 320, and 350 mgI/mL | [4] |
| Osmolality (mOsm/kg H₂O) | 502 (for 240 mgI/mL) to 792 (for 350 mgI/mL) | [4] |
| Viscosity at 37°C (cP) | 3.0 (for 240 mgI/mL) to 9.0 (for 350 mgI/mL) | |
| LD50 (intravenous, rats) | 15 g I/kg |
Table 2: Recommended Dosage and Administration Parameters for this compound in Rats
| Parameter | Recommendation | Rationale/Reference |
| This compound Concentration | 300-350 mgI/mL | Higher concentrations provide better contrast for fine vascular structures. |
| Dosage | 1.0 - 2.0 mL/kg | Extrapolated from human pediatric doses (1.5-2.0 mL/kg) and rat toxicity studies showing no adverse effects at 0.8 g I/kg. This dosage provides a balance between optimal contrast and safety. |
| Administration Route | Intravenous (lateral tail vein) | Standard and minimally invasive route for systemic contrast administration in rats. |
| Injection Rate | Slow bolus (over 1-2 minutes) | Minimizes the risk of vascular overload and ensures even distribution of the contrast agent. |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Qualitative)
| Parameter | Observation | Reference |
| Distribution | Rapidly distributed in the vascular space. | |
| Metabolism | Not significantly metabolized. | |
| Excretion | Primarily and rapidly excreted via the urine. 73-90% of the dose is excreted within 2 hours. | |
| Protein Binding | Does not bind to serum or plasma proteins. |
Experimental Protocols
Animal Preparation
-
Animal Model: Adult male or female Sprague-Dawley or Wistar rats (250-350g) are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Fasting: Fasting is not generally required for anesthesia in rats as they do not vomit. However, if scientifically justified, a short fasting period can be implemented.
-
Hydration: Ensure animals are well-hydrated prior to the procedure to minimize the risk of contrast-induced nephrotoxicity.
Anesthesia Protocol
Anesthesia is crucial for immobilizing the rat and ensuring a successful and humane procedure. Inhalant anesthesia is generally preferred for its rapid induction and recovery.
-
Induction: Place the rat in an induction chamber with 3-5% isoflurane (B1672236) in oxygen (flow rate of 1-1.5 L/min).
-
Maintenance: Once anesthetized, transfer the rat to a nose cone and maintain anesthesia with 1-2.5% isoflurane in oxygen (~1 L/min).
-
Monitoring: Continuously monitor the rat's vital signs, including respiratory rate (normal: 50-70 breaths/min under anesthesia), heart rate, and body temperature. Use a warming pad to prevent hypothermia. Apply ophthalmic ointment to the eyes to prevent corneal drying.
Intravenous Administration Protocol (Tail Vein)
The lateral tail veins are the most common site for intravenous injections in rats.
-
Vein Dilation: To improve visualization of the tail veins, warm the tail by immersing it in warm water (37-40°C) for a few minutes or using a heat lamp.
-
Restraint: Place the anesthetized rat on the warming pad in a prone position.
-
Catheterization:
-
Use a 24-27 gauge needle or a winged infusion set.
-
Insert the needle, bevel up, into the lateral tail vein at a shallow angle.
-
A flash of blood in the hub of the needle indicates successful placement.
-
Advance the catheter slowly and secure it with tape.
-
-
This compound Injection:
-
Draw the calculated dose of this compound (warmed to body temperature) into a sterile syringe.
-
Connect the syringe to the catheter and inject the this compound as a slow bolus over 1-2 minutes.
-
Observe the injection site for any signs of extravasation (swelling or blanching).
-
-
Flushing: After the injection, flush the catheter with a small volume of sterile saline (0.9% NaCl) to ensure the full dose has been delivered.
Angiography Imaging Protocol
The imaging parameters will vary depending on the specific angiography system being used (e.g., Digital Subtraction Angiography - DSA, or micro-Computed Tomography - micro-CT).
For Digital Subtraction Angiography (DSA):
-
Pre-contrast (Mask) Image: Acquire a scout image of the region of interest before contrast injection.
-
Image Acquisition: Begin image acquisition simultaneously with the start of the this compound injection.
-
Frame Rate: Use a frame rate of 2-4 frames per second.
-
Post-processing: The pre-contrast mask image is digitally subtracted from the subsequent images to visualize the contrast-filled vasculature.
For Micro-Computed Tomography (micro-CT):
-
Timing: The scan should be initiated immediately after the bolus injection of this compound to capture the arterial phase.
-
Scan Parameters (example):
-
Voltage: 50-80 kVp
-
Current: 400-500 µA
-
Voxel size: Dependent on the required resolution for the target vessels.
-
-
Image Reconstruction: Reconstruct the acquired projection images to generate 3D volumetric data of the vasculature.
Visualization of Experimental Workflow
Caption: Experimental workflow for intravenous this compound administration in rats for angiography.
Logical Relationship of Key Procedural Steps
Caption: Key dependencies for a successful rat angiography experiment.
Safety Precautions
-
Anesthesia: Continuously monitor the animal's vital signs to prevent anesthetic overdose.
-
This compound Administration: Ensure the injection is intravenous to avoid tissue damage from extravasation. Although this compound has a high LD50 in rats, use the lowest effective dose to minimize potential renal effects.
-
Radiation Safety: Follow appropriate radiation safety protocols when operating X-ray based imaging systems.
Troubleshooting
-
Difficulty Visualizing Tail Veins: Ensure adequate warming of the tail. Transillumination can also aid in vein visualization.
-
Extravasation of Contrast Agent: If swelling occurs at the injection site, stop the injection immediately and remove the catheter. Apply gentle pressure to the site.
-
Poor Image Quality: This could be due to incorrect timing of the image acquisition relative to the contrast injection, insufficient dose of this compound, or animal movement. Review and optimize the injection and imaging protocols.
By following these detailed application notes and protocols, researchers can effectively utilize this compound for intravenous angiography in rats, leading to reliable and high-quality data for a wide range of scientific investigations.
References
Application Notes and Protocols for In Vitro Studies with Ioversol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures such as angiography and computed tomography. Its application in in vitro research is expanding, necessitating standardized protocols for its preparation, dilution, and use in cell-based assays. These application notes provide detailed methodologies for utilizing this compound in in vitro studies, focusing on cytotoxicity and apoptosis assays.
Data Presentation: Quantitative Effects of this compound on Cell Viability
The following table summarizes the quantitative data on the effects of this compound on endothelial cell viability.
| Cell Type | Assay | Parameter | This compound Concentration (mgI/mL) | Effect |
| Endothelial Cells | Cell Viability | IC50 | 2.5 - 50 | 50% decrease in cell viability[1] |
| Endothelial Cells | Apoptosis Assay | Apoptosis Induction | 12.5 - 50.0 | Notable increase in total apoptotic cells[1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sterile-filtered pipette tips
Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 100 mg/mL in DMSO.
-
Weighing this compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration. For example, to prepare a 100 mg/mL stock solution, dissolve 100 mg of this compound in 1 mL of DMSO.
-
Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Sterilization: While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm sterile syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Dilution of this compound for In Vitro Assays
Materials:
-
This compound stock solution
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or 96-well plates
-
Sterile-filtered pipette tips
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilutions (if necessary): For creating a range of working concentrations, it is often convenient to first prepare an intermediate dilution of the stock solution in complete cell culture medium.
-
Working Concentrations: Prepare the final working concentrations by diluting the stock or intermediate solution directly into the cell culture medium. For example, to prepare a 50 mgI/mL working solution from a 100 mg/mL stock, you would perform a 1:2 dilution. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
In Vitro Cytotoxicity Assay using MTT
Materials:
-
Cells of interest (e.g., endothelial cells)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Signaling Pathway and Experimental Workflow Visualization
Experimental Workflow for this compound In Vitro Cytotoxicity and Apoptosis Assays
References
Application Notes: Ioversol for Vascular Imaging in Oncology Research
Introduction
Ioversol is a non-ionic, low-osmolar, tri-iodinated contrast agent widely used in diagnostic imaging procedures.[1][2][3] Marketed under the brand name Optiray®, it enhances the visibility of vascular structures and tissues in computed tomography (CT) and angiography.[2][4] In oncology research, particularly in preclinical studies, this compound serves as a critical tool for visualizing tumor vasculature, assessing vascular permeability, and monitoring the effects of anti-cancer therapies. Its high water solubility and stable chemical structure make it a reliable agent for these applications. The mechanism of action relies on the high atomic density of iodine, which attenuates X-rays, thereby increasing the contrast of blood vessels and tissues through which it flows.
Mechanism of Action
Intravascular administration of this compound opacifies the vessels in its path, allowing for clear radiographic visualization until it is diluted by the circulatory system. In normal tissues with intact endothelial barriers, such as the brain, this compound remains within the vascular space. However, in the context of tumors, the newly formed vasculature is often irregular and "leaky." This allows this compound to diffuse from the vascular to the extravascular space, accumulating in the tumor's interstitial fluid. This differential distribution is the key to enhancing tumor contrast against surrounding healthy tissue, making it invaluable for delineating tumor margins and assessing vascular function.
Caption: Conceptual workflow of this compound-based tumor contrast enhancement.
Data Presentation
Quantitative data regarding this compound's properties and its use in imaging are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H24I3N3O9 | |
| Molecular Weight | 807.1 g/mol | |
| Iodine Content (Optiray 320) | 320 mg/mL (equivalent to 678 mg/mL this compound) | |
| Osmolality (Optiray 320) | 7.1 mOsm/kg water | - |
| Viscosity (at 37°C) | 6.1 cP | - |
| Class | Non-ionic, monomeric contrast agent |
Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Intravenous Injection)
| Parameter | 50 mL Dose | 150 mL Dose | Source |
| Cmax | 1.45 mg/mL | 2.36 mg/mL | |
| Tmax | 2.0 min | 4.3 min | |
| AUC | 1.74 mg·hr/mL | 4.43 mg·hr/mL | |
| Elimination | Follows an open two-compartment model with first-order elimination |
Table 3: Example Parameters for Preclinical Tumor Imaging
| Parameter | Value / Description | Source |
| Animal Model | Mouse brain tumor model | |
| Administration Route | Intravenous (IV) injection | |
| Target Iodine Conc. | Approx. 2 mg I/mL in the tumor region | |
| Imaging Window | Signal reaches equilibrium within 5 minutes and remains stable for up to 30 minutes post-injection | |
| Application | Delineation of tumor morphology and boundaries |
Experimental Protocols
Protocol 1: Standard Contrast-Enhanced CT (CE-CT) for Tumor Vascular Visualization in a Murine Subcutaneous Xenograft Model
This protocol details the use of this compound to visualize and assess the vasculature of subcutaneous tumors in mice using CT.
1. Materials:
-
This compound (e.g., Optiray 320, 320 mg I/mL)
-
Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneous tumors)
-
Small animal CT scanner
-
Anesthesia system (e.g., isoflurane (B1672236) inhalation)
-
Catheter (e.g., 30-gauge) for tail vein injection
-
Heating pad or lamp to maintain body temperature
-
Physiological monitoring system (respiration, temperature)
-
0.9% sterile saline
2. Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Place the mouse on the scanner bed, positioned on a heating pad to maintain body temperature at 37°C.
-
Secure a catheter in the lateral tail vein for contrast agent administration.
-
Position the animal in the CT scanner gantry, ensuring the tumor is centered in the field of view.
3. Imaging Protocol:
-
Pre-Contrast Scan: Acquire a non-enhanced CT scan of the tumor region. This serves as a baseline for comparison.
-
Scanner Settings (Example): 80 kVp, 500 µAs, 100-200 µm resolution.
-
-
This compound Administration: Administer this compound via the tail vein catheter. A typical dose is 100-200 µL for a 20-25g mouse. The injection can be performed as a rapid bolus.
-
Post-Contrast Scan: Immediately following the injection, initiate dynamic or sequential CT scans.
-
Arterial Phase: Scan at 15-40 seconds post-injection to visualize arterial supply to the tumor.
-
Venous/Equilibrium Phase: Scan at 60-120 seconds post-injection. The signal in the tumor region is expected to be stable for up to 30 minutes.
-
-
Animal Recovery: After the final scan, withdraw the catheter, stop the anesthesia, and monitor the mouse until it has fully recovered.
4. Data Analysis:
-
Reconstruct the CT images.
-
Using imaging software, draw regions of interest (ROIs) around the tumor, adjacent muscle tissue, and a major blood vessel (e.g., aorta) on both pre- and post-contrast images.
-
Calculate the change in signal intensity (in Hounsfield Units, HU) by subtracting the pre-contrast HU from the post-contrast HU for each ROI.
-
Analyze the enhancement pattern to assess vascularity and perfusion. The enhanced area is often concentrated at the tumor margins.
Caption: Experimental workflow for preclinical CE-CT using this compound.
Protocol 2: Dynamic Contrast-Enhanced CT (DCE-CT) for Tumor Perfusion and Permeability
DCE-CT provides quantitative insights into the physiological characteristics of tumor vasculature by monitoring the kinetics of contrast agent passage.
1. Animal and Equipment Preparation:
-
Follow steps 1 and 2 from Protocol 1. Ensure a stable and patent intravenous line for consistent contrast delivery. An injection pump is highly recommended for a controlled infusion rate.
2. Imaging Protocol:
-
Pre-Contrast Scan: Acquire a baseline scan as in Protocol 1.
-
Dynamic Scanning Sequence:
-
Initiate a series of rapid, sequential CT scans over the tumor region.
-
After the first few baseline scans, begin the controlled injection of this compound (e.g., 100 µL over 5-10 seconds).
-
Continue acquiring scans at a high temporal resolution (e.g., one scan every 2-5 seconds) for the first 2-3 minutes to capture the initial wash-in and wash-out kinetics.
-
Follow with less frequent scans for up to 10-15 minutes to capture the later equilibrium phase.
-
3. Data Analysis:
-
ROI Placement: Define ROIs for the tumor and an arterial input function (AIF) from a major artery in the imaging field.
-
Time-Attenuation Curves (TACs): For each ROI, plot the average HU value against time to generate TACs.
-
Pharmacokinetic Modeling: Apply a pharmacokinetic model (e.g., Tofts model) to the TAC data. This allows for the calculation of quantitative parameters such as:
-
Ktrans (Volume Transfer Constant): Reflects the leakage of contrast from the plasma into the extravascular extracellular space, indicating vessel permeability.
-
Ve (Extravascular Extracellular Space Volume Fraction): The volume of the interstitial space per unit volume of tissue.
-
Vp (Plasma Volume Fraction): The volume of plasma per unit volume of tissue.
-
Kep (Rate Constant): The rate of contrast transfer from the extravascular space back to the plasma.
-
Applications in Oncology Research
-
Assessment of Tumor Angiogenesis: The density and permeability of tumor vessels can be quantified to study the angiogenic process.
-
Therapy Response Monitoring: DCE-CT with this compound can detect early changes in tumor vascular function in response to anti-angiogenic or vascular-disrupting agents, often before changes in tumor size are apparent.
-
Delineating Tumor Margins: Enhanced imaging helps in the precise identification of tumor boundaries, which is crucial for preclinical studies involving targeted therapies or radiation.
-
Evaluating Drug Delivery: By visualizing vascular perfusion and permeability, researchers can infer the potential efficiency of drug delivery to the tumor core versus the periphery.
References
Application Notes and Protocols for Ioversol in Primate Neurological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol is a nonionic, low-osmolarity iodinated contrast agent widely used in human diagnostic imaging to enhance the visibility of vascular structures and internal organs during radiographic procedures such as computed tomography (CT) and angiography.[1] In neurological imaging, its application is critical for the assessment of the blood-brain barrier integrity and the characterization of vascular pathologies.[1] While extensively documented in human clinical use, detailed protocols for the application of this compound in non-human primate (NHP) neurological imaging studies are less readily available. These application notes provide a comprehensive guide for the use of this compound in primates, with a focus on macaques, a common NHP model in neuroscience research. The protocols outlined below are synthesized from human clinical data, allometric scaling principles for dose conversion, and established primate imaging and anesthesia procedures.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in neurological imaging, with dosages for primates derived from human clinical data through allometric scaling.
Table 1: this compound Formulations
| Product Name (example) | This compound Concentration (% w/v) | Iodine Concentration (mg/mL) |
| Optiray® 240 | 51% | 240 |
| Optiray® 300 | 64% | 300 |
| Optiray® 320 | 68% | 320 |
| Optiray® 350 | 74% | 350 |
Data sourced from various product information documents.[2][3]
Table 2: Recommended Intravenous Dosage for Neurological Imaging
| Species | Body Weight (kg) | Recommended Human Dose (mL/kg) | Km Ratio (Human to Rhesus Monkey) | Calculated Primate Dose (mL/kg) | Total Volume Range (mL) |
| Human (adult) | 60 | 1.5 - 2.0 (for 320 mg/mL) | N/A | N/A | 50 - 150 |
| Rhesus Macaque | 3 | 1.5 - 2.0 (starting point) | 3.1 | 0.48 - 0.65 | 1.4 - 2.0 |
Human dose recommendations are based on clinical guidelines for head imaging.[2] Primate dose is calculated using allometric scaling based on body surface area, applying the Km ratio for converting a human dose to a Rhesus monkey equivalent dose. It is strongly recommended to start with the lower end of the calculated dose range and optimize based on pilot studies.
Experimental Protocols
Primate Preparation and Anesthesia
A crucial aspect of successful neuroimaging in primates is a stable and safe anesthetic plane. The following protocol is a general guideline and should be adapted in consultation with veterinary staff.
Materials:
-
Ketamine
-
Atipamezole (B1667673) (reversal agent)
-
Endotracheal tube
-
Intravenous catheter (22-24 gauge)
-
Physiological monitoring equipment (ECG, SpO2, EtCO2, temperature)
-
Warming blanket
Procedure:
-
Pre-anesthetic Sedation: Induce sedation with an intramuscular (IM) injection of ketamine (5-10 mg/kg) and dexmedetomidine (0.01-0.03 mg/kg).
-
Intravenous Access: Once sedated, place an intravenous catheter in the saphenous or cephalic vein for the administration of this compound and any necessary supportive fluids.
-
Endotracheal Intubation: Intubate the primate to maintain a patent airway and allow for the administration of inhalant anesthesia.
-
Maintenance of Anesthesia: Maintain a surgical plane of anesthesia using isoflurane (1-2%) delivered in oxygen.
-
Physiological Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate, oxygen saturation, end-tidal carbon dioxide, and body temperature throughout the procedure. Maintain normothermia using a warming blanket.
This compound Administration and CT Imaging
This protocol outlines the intravenous administration of this compound for contrast-enhanced CT of the brain.
Materials:
-
This compound injection (e.g., 320 mg/mL)
-
Power injector (optional, but recommended for consistent injection rates)
-
CT scanner
Procedure:
-
Pre-contrast Scan: Acquire a non-contrast CT scan of the head for baseline imaging.
-
This compound Administration:
-
Dosage Calculation: Based on the primate's body weight, calculate the required volume of this compound using the recommended dose of 0.48 - 0.65 mL/kg (for a 320 mg/mL solution).
-
Administration: Administer the calculated dose of this compound as an intravenous bolus over 30-60 seconds. A power injector can ensure a consistent injection rate.
-
-
Post-contrast Scan:
-
Arterial Phase: Begin scanning immediately after the completion of the this compound injection to capture the arterial phase of enhancement.
-
Venous/Delayed Phase: Subsequent scans can be acquired at later time points (e.g., 1-5 minutes post-injection) to visualize the venous and delayed phases of contrast enhancement, which can be crucial for identifying blood-brain barrier breakdown.
-
-
Post-procedure Monitoring: After the imaging is complete, discontinue the isoflurane and monitor the primate closely during recovery from anesthesia. Administer atipamezole (0.1-0.3 mg/kg IM) to reverse the effects of dexmedetomidine and facilitate a smoother recovery. Ensure the animal is warm and physiologically stable before returning it to its housing.
Visualizations
Experimental Workflow for this compound-Enhanced Primate Neuroimaging
Caption: Workflow for this compound-enhanced primate neuroimaging.
Logical Relationship of Dose Conversion
Caption: Dose conversion from human to primate using allometric scaling.
References
Application Notes and Protocols for Optimal Contrast with Ioversol in CT Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and imaging parameters for achieving optimal contrast enhancement in Computed Tomography (CT) using Ioversol (Optiray™), a non-ionic, low-osmolar iodinated contrast medium. The following sections offer structured data, experimental methodologies, and visual representations of key physiological interactions to guide research and development.
Introduction to this compound in CT
This compound is a widely used contrast agent for a variety of CT applications, including angiography, as well as head, body, and pediatric imaging.[1][2][3] Its primary function is to increase the attenuation of X-rays in the blood and tissues, thereby enhancing the visibility of anatomical structures.[4] The degree of contrast enhancement is directly proportional to the local iodine concentration.[5] Optimal imaging requires careful consideration of scanner settings and contrast administration protocols, tailored to the specific clinical or research question.
General Principles for Optimal Contrast Enhancement
Achieving optimal contrast enhancement with this compound is dependent on several key factors:
-
Iodine Concentration and Dose : Higher concentrations of this compound (e.g., 320 mgI/mL or 350 mgI/mL) and appropriate total iodine dose are crucial for achieving sufficient vessel and parenchymal opacification. The total volume of contrast media should be minimized while ensuring diagnostic image quality.
-
Injection Rate : Faster injection rates (e.g., 3-5 mL/s) generally lead to a more compact bolus and higher peak arterial enhancement, which is critical for CT angiography (CTA).
-
Scan Timing : Precise timing of the scan acquisition relative to the contrast injection is essential to capture the desired enhancement phase (e.g., arterial, portal venous, delayed). Bolus tracking techniques are often employed to standardize scan initiation.
-
Patient-Specific Factors : Patient characteristics such as body weight, Body Mass Index (BMI), cardiac output, and renal function significantly influence contrast enhancement and must be considered when tailoring protocols.
-
Scanner Parameters (kVp and mAs) : Lowering the tube voltage (kVp), for instance from 120 kVp to 100 kVp, can increase the attenuation of iodine, potentially allowing for a reduction in the required iodine dose while maintaining or even improving image contrast. The tube current-time product (mAs) should be optimized to ensure acceptable image noise.
Application-Specific Imaging Protocols
The following tables summarize recommended starting parameters for various CT applications using this compound. These should be adapted based on the specific scanner, patient population, and research objectives.
Abdominal CT (Hepatic Enhancement)
Objective: To optimize the conspicuity of liver lesions and visualize the hepatic vasculature.
| Parameter | Recommendation | Rationale |
| This compound Concentration | 320 or 350 mgI/mL | Provides sufficient iodine load for parenchymal and vascular enhancement. |
| Iodine Dose | 300-525 mgI/kg body weight | Tailoring the dose to patient weight improves consistency in enhancement. |
| Injection Rate | 2-5 mL/s | Higher rates can improve arterial phase enhancement, while lower rates may be suitable for portal venous phase imaging. |
| Scan Timing | Arterial Phase: ~25-35 seconds post-injectionPortal Venous Phase: ~60-80 seconds post-injection | Captures the differential enhancement patterns of hypervascular and hypovascular lesions. |
| kVp Setting | 100-120 kVp | Lower kVp can enhance iodine conspicuity, potentially allowing for reduced contrast dose. |
CT Angiography (CTA) - General
Objective: To achieve dense opacification of the arterial system for vascular assessment.
| Parameter | Recommendation | Rationale |
| This compound Concentration | 320 or 350 mgI/mL | High iodine concentration is critical for achieving high intravascular attenuation. |
| Contrast Volume | 1.0 - 1.5 mL/kg body weight | Dose adjustment based on body weight or BMI ensures consistent vessel enhancement. |
| Injection Rate | 3-5 mL/s | A rapid injection rate is necessary to create a tight contrast bolus for optimal arterial opacification. |
| Saline Chaser | 30-50 mL at the same injection rate | Pushes the contrast bolus from the injection arm, reducing streak artifacts and improving contrast utilization. |
| Scan Timing | Bolus tracking with a trigger in the target artery | Individualizes the scan start time to the patient's specific circulation time. |
| kVp Setting | 100 kVp | Lowering the kVp increases the attenuation of iodine, which is particularly beneficial for CTA. |
Head and Neck CT
Objective: To evaluate soft tissues, vasculature, and lymph nodes in the head and neck region.
| Parameter | Recommendation | Rationale |
| This compound Concentration | 300 or 320 mgI/mL | Provides good soft tissue and vascular enhancement. |
| Contrast Volume | 50-100 mL | A fixed volume is often sufficient, though adjustments can be made based on patient size. |
| Injection Rate | 1-3 mL/s | A slower injection rate can provide more homogenous and prolonged tissue enhancement. |
| Scan Delay | 70-100 seconds | A longer delay allows for more uniform enhancement of soft tissues and lymph nodes. |
| kVp Setting | 100-120 kVp | Standard kVp settings are typically used. |
Pediatric CT Protocols
Objective: To obtain diagnostic images while minimizing radiation and contrast dose in children.
| Parameter | Recommendation | Rationale |
| This compound Concentration | 320 mgI/mL | A commonly used concentration in pediatric studies. |
| Contrast Volume | 1-2 mL/kg body weight | Dosing should be strictly based on the child's weight to avoid overdose. |
| Injection Rate | 1.2 - 2.0 cc/kg/min | The injection rate should be adjusted based on the scan type (helical vs. dynamic) and patient size. |
| Scan Delay | 45-60 seconds | The scan delay needs to be adapted to the specific injection protocol and clinical question. |
| kVp Setting | 80-100 kVp | Lower kVp settings are particularly important in pediatric imaging to reduce radiation dose. |
Experimental Protocols
Phantom Study for CT Number Calibration
Objective: To establish the relationship between this compound concentration and CT number (Hounsfield Units, HU) for a specific CT scanner.
Methodology:
-
Phantom Preparation:
-
Prepare a series of dilutions of this compound (e.g., 320 mgI/mL) with saline or water to achieve a range of known iodine concentrations (e.g., 0, 2, 4, 8, 16, 32 mgI/mL).
-
Fill identical vials or phantom inserts with each dilution.
-
Place the vials within a water-filled phantom to simulate the attenuation of soft tissue.
-
-
CT Scanning:
-
Scan the phantom using a standardized clinical protocol (e.g., for abdominal or head imaging).
-
It is recommended to test a range of kVp settings (e.g., 80, 100, 120, 140 kVp) as the relationship between iodine concentration and HU is kVp-dependent.
-
Maintain a constant mAs for each set of acquisitions at a given kVp.
-
-
Data Analysis:
-
For each scanned image, draw a region of interest (ROI) within each vial to measure the mean HU value.
-
Plot the mean HU value against the known iodine concentration for each kVp setting.
-
Perform a linear regression analysis to determine the calibration curve (HU vs. iodine concentration) for your specific scanner and settings. This relationship is expected to be linear.
-
Physiological Interactions and Signaling Pathways
The administration of iodinated contrast media like this compound can have transient physiological effects, particularly on vascular endothelium and the blood-brain barrier (BBB). Understanding these interactions is crucial for interpreting contrast enhancement patterns and for drug development studies where barrier integrity is a concern.
Effect on the Blood-Brain Barrier
Studies have shown that intra-arterial administration of this compound can cause a temporary increase in the permeability of the blood-brain barrier. This effect is thought to be mediated by alterations in the expression of tight junction proteins, such as ZO-1 and occludin, which are critical for maintaining BBB integrity. While some studies suggest this compound has a favorable profile with minimal impact on the BBB compared to other contrast agents, high concentrations or direct arterial injection can lead to transient opening.
Endothelial Cell Interaction Workflow
Iodinated contrast media can interact with the vascular endothelium, which may lead to changes in vascular permeability and function. This is particularly relevant in the context of contrast-induced nephropathy (CIN), where endothelial dysfunction in the renal vasculature is a contributing factor. The workflow below outlines the general process of contrast agent administration and its potential impact on the endothelium.
Considerations for Special Populations
-
Renal Impairment: In patients with significantly reduced renal function (e.g., eGFR < 30 mL/min/1.73m²), the risk of contrast-induced nephropathy (CIN) is increased. In such cases, the use of this compound should be carefully considered, the lowest possible dose should be administered, and adequate hydration should be ensured.
-
Pediatrics: Pediatric CT protocols require meticulous attention to dose reduction for both radiation and contrast media. Weight-based dosing is mandatory.
-
Obesity: Patients with a high BMI may require an increased total iodine dose to achieve adequate contrast enhancement due to a larger volume of distribution. Protocols tailored to lean body weight or fat-free mass are being investigated to optimize dosing in this population.
By adhering to these application notes and protocols, researchers, scientists, and drug development professionals can optimize the use of this compound in CT imaging to obtain high-quality, reproducible data for their studies.
References
- 1. Comparison of the effects of this compound and other contrast media on the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 320: a new nonionic, water-soluble contrast medium for body computed tomography clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical experience with this compound for angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicalpub.com [clinicalpub.com]
- 5. Computed Tomography Contrast Media and Principles of Contrast Enhancement | Radiology Key [radiologykey.com]
Application Notes and Protocols: Bolus Injection Versus Infusion of Ioversol for Dynamic Contrast Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging to enhance the visibility of internal structures.[1] In dynamic contrast-enhanced (DCE) imaging, such as in computed tomography (CT) and magnetic resonance imaging (MRI), the temporal changes in signal intensity after contrast administration are analyzed to provide quantitative information about tissue perfusion, vascular permeability, and other physiological parameters. The method of this compound administration—either as a rapid bolus injection or a slower, continuous infusion—can significantly influence the resulting pharmacokinetic profile and, consequently, the interpretation of DCE data.
This document provides a detailed comparison of bolus injection and infusion methods for this compound administration in the context of dynamic contrast enhancement. It includes a summary of theoretical pharmacokinetic and imaging characteristics, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Data Presentation
Table 1: Theoretical Comparison of Pharmacokinetic Parameters: Bolus vs. Infusion of this compound
| Parameter | Bolus Injection | Continuous Infusion | Rationale & Key Considerations |
| Time to Peak Concentration (Tmax) | Rapid (typically within minutes of injection)[2] | Slower, depends on infusion duration and rate | A bolus provides a rapid surge of contrast, leading to a quick peak. An infusion builds up concentration more gradually. |
| Peak Concentration (Cmax) | High | Lower than bolus for the same total dose | The rapid injection of a bolus results in a higher initial concentration in the central circulation. |
| Area Under the Curve (AUC) | Dependent on total dose and clearance | Dependent on total dose and clearance | For the same total dose, the AUC should be comparable, reflecting the total systemic exposure to the contrast agent. |
| Duration of Enhancement | Transient, with a rapid wash-in and washout phase | Prolonged, sustained enhancement during the infusion period | Infusion maintains a pseudo-steady-state concentration, allowing for longer imaging windows. |
| Enhancement Pattern | Characterized by a distinct arterial phase, followed by venous and equilibrium phases | More uniform enhancement over time, potentially obscuring early arterial phase details | The choice of administration method depends on the specific dynamic information required for the study. |
Table 2: Comparison of Imaging Characteristics and Potential Applications
| Characteristic | Bolus Injection | Continuous Infusion | Clinical & Research Implications |
| Image Quality | High peak enhancement, excellent for arterial phase imaging and angiography.[3] | More uniform and prolonged enhancement, potentially reducing motion artifacts during longer scans. | Bolus is preferred for studies requiring clear visualization of arterial structures. Infusion may be advantageous for perfusion studies requiring a stable baseline. |
| Quantitative Analysis | Well-suited for models that analyze the first pass of the contrast agent. | May be better for steady-state or equilibrium-phase modeling of tissue perfusion and permeability. | The choice of administration should align with the pharmacokinetic model being used for data analysis. |
| Potential for Artifacts | Risk of streak artifacts due to high contrast concentration in vessels. | Lower risk of streak artifacts. | Infusion can provide images with a more homogeneous appearance. |
| Adverse Events | Sensations of warmth and pain are common.[4] The risk of extravasation may be higher with high injection rates.[4] | May be better tolerated in patients sensitive to rapid changes in osmolality. | The overall incidence of severe adverse reactions to non-ionic contrast media is low. |
| Primary Applications | CT Angiography (CTA), perfusion imaging where the arterial input function is critical. | Myocardial perfusion imaging, studies requiring longer acquisition times, assessment of tumor enhancement kinetics over a prolonged period. | The specific research question or clinical indication will dictate the optimal administration method. |
Experimental Protocols
Protocol 1: Bolus Injection of this compound for Dynamic Contrast-Enhanced CT (DCE-CT)
1. Patient/Subject Preparation:
- Ensure the subject is well-hydrated.
- Obtain informed consent and screen for contraindications to iodinated contrast media.
- Establish intravenous access with an appropriate gauge catheter (e.g., 18-20 gauge) in a large peripheral vein, preferably in the antecubital fossa.
2. This compound Preparation:
- Use a sterile technique to draw the required volume of this compound (e.g., Optiray 320 or 350) into a power injector syringe.
- The typical adult dose for a bolus injection is in the range of 50-150 mL.
3. Injection Parameters:
- Set the power injector to deliver the this compound at a high flow rate, typically between 3-5 mL/second.
- The injection should be immediately followed by a saline flush (e.g., 30-50 mL) at the same injection rate to push the contrast bolus and reduce streak artifacts.
4. Image Acquisition:
- Initiate the dynamic CT scan sequence just before or simultaneously with the start of the contrast injection.
- The scanning protocol should be optimized for the specific organ or tissue of interest, with repeated acquisitions over time to capture the wash-in and washout phases of the contrast agent.
Protocol 2: Continuous Infusion of this compound for Dynamic Contrast-Enhanced CT (DCE-CT)
1. Patient/Subject Preparation:
- Follow the same preparation steps as for the bolus injection protocol.
2. This compound Preparation:
- Prepare the this compound for infusion. This may involve diluting the contrast agent in a compatible intravenous fluid (e.g., normal saline) or using an infusion pump that can deliver the contrast directly from the vial.
- The total dose for infusion is typically in the range of 100-200 mL, depending on the required duration of enhancement.
3. Infusion Parameters:
- Set the infusion pump to deliver the this compound at a constant rate over a predetermined period (e.g., 2-5 minutes). The infusion rate will depend on the total volume and the desired duration of enhancement.
- A common approach is to administer an initial small bolus to quickly raise the contrast concentration, followed by a slower infusion to maintain it.
4. Image Acquisition:
- Begin the dynamic CT scan sequence once the infusion has started and a pseudo-steady state of contrast enhancement is expected to be reached.
- The imaging protocol can be designed to acquire images at multiple time points during the infusion to assess changes in tissue enhancement.
Visualization
Caption: Mechanism of this compound contrast enhancement.
Caption: Experimental workflow for a DCE imaging study.
Conclusion
The choice between a bolus injection and a continuous infusion of this compound for dynamic contrast enhancement depends critically on the specific aims of the study. A bolus injection is generally preferred for its ability to provide high peak arterial enhancement, which is crucial for angiographic applications and for pharmacokinetic models that rely on a well-defined arterial input function. In contrast, a continuous infusion offers the advantage of prolonged and more uniform tissue enhancement, which may be beneficial for longer imaging acquisitions and for certain perfusion and permeability assessments. Careful consideration of the theoretical differences in pharmacokinetics and imaging characteristics, as outlined in these notes, will enable researchers to select the most appropriate administration protocol for their specific needs, thereby enhancing the quality and interpretability of their dynamic contrast-enhanced imaging data.
References
Application Notes and Protocols for Combining Ioversol with Other Imaging Modalities in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for leveraging the iodinated contrast agent Ioversol in combination with other imaging modalities for preclinical research. By integrating the anatomical detail provided by this compound-enhanced Computed Tomography (CT) with the functional and molecular insights from Positron Emission Tomography (PET) and fluorescence imaging, researchers can achieve a more comprehensive understanding of disease processes and therapeutic responses in animal models.
Application Note 1: Synergistic Tumor Assessment with this compound-Enhanced CT and PET Imaging
Introduction
Combining this compound-enhanced CT with PET imaging offers a powerful approach for in-depth oncological studies in preclinical models. This compound, a non-ionic, low-osmolar contrast agent, significantly enhances the delineation of soft tissues and tumor boundaries in CT scans.[1] When co-registered with PET data, which provides metabolic information through radiotracers like 18F-FDG, this dual-modality approach allows for the precise localization of metabolic activity within the anatomical context of the tumor and surrounding tissues. This combination is invaluable for assessing tumor viability, response to therapy, and understanding the heterogeneous nature of cancer.
Experimental Protocol: Combined this compound-Enhanced CT and 18F-FDG PET Imaging of a Murine Xenograft Model
This protocol outlines the sequential imaging of a tumor-bearing mouse with 18F-FDG PET followed by this compound-enhanced CT.
Materials:
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
18F-FDG (Fluorodeoxyglucose)
-
This compound (e.g., Optiray™ 320)
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Catheterization supplies (for intravenous injections)
-
Animal monitoring equipment (respiration, temperature)
Procedure:
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to 18F-FDG injection to reduce background glucose levels.[2]
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place a tail vein catheter for the administration of the radiotracer and contrast agent.
-
Maintain the animal's body temperature using a heating pad throughout the procedure.
-
-
18F-FDG PET Imaging:
-
Administer a bolus of 18F-FDG (typically 5-10 MBq) via the tail vein catheter.
-
Allow for a 60-minute uptake period, during which the animal should remain anesthetized and warm to ensure consistent tracer distribution.
-
Position the animal in the PET scanner and acquire emission data for 15-30 minutes.
-
-
This compound-Enhanced CT Imaging:
-
Immediately following the PET scan, without repositioning the animal, prepare for the CT acquisition.
-
Administer a bolus of this compound (e.g., 100-150 µL of a 320 mgI/mL solution) via the tail vein catheter.
-
Initiate the CT scan within 30-60 seconds post-injection to capture the peak vascular and early tissue enhancement phase.
-
The CT scan provides anatomical data for attenuation correction of the PET images and for morphological analysis.[3]
-
-
Image Co-registration and Analysis:
-
Modern PET/CT scanners automatically co-register the images. If separate systems are used, manual or software-based co-registration is necessary.[4][5]
-
Analyze the fused PET/CT images to correlate regions of high metabolic activity (from PET) with specific anatomical features of the tumor (from CT).
-
Quantify tumor volume from the CT images and Standardized Uptake Values (SUV) from the PET images.
-
Quantitative Data Presentation
The following table presents representative data that can be obtained from a combined this compound-Enhanced CT and PET imaging study to assess treatment response.
| Parameter | Treatment Group | Control Group |
| This compound-Enhanced CT | ||
| Tumor Volume (mm³) - Day 0 | 350 ± 45 | 345 ± 50 |
| Tumor Volume (mm³) - Day 14 | 250 ± 30 | 850 ± 110 |
| Change in Tumor Volume (%) | -28.6% | +146.4% |
| 18F-FDG PET | ||
| Mean SUV - Day 0 | 2.5 ± 0.4 | 2.6 ± 0.5 |
| Mean SUV - Day 14 | 1.2 ± 0.3 | 3.8 ± 0.7 |
| Change in Mean SUV (%) | -52.0% | +46.2% |
Experimental Workflow: CT/PET Imaging
Application Note 2: High-Resolution Anatomical and Molecular Co-localization with this compound-Enhanced CT and Fluorescence Imaging
Introduction
The combination of this compound-enhanced CT with in vivo fluorescence imaging provides a multiscale approach to cancer research. While this compound-CT delivers high-resolution anatomical information of the whole animal, fluorescence imaging can visualize specific molecular targets or cell populations labeled with fluorescent probes or proteins. This dual-modality strategy is particularly useful for correlating macroscopic tumor architecture with microscopic cellular and molecular events, offering deeper insights into tumor biology, metastasis, and the biodistribution of targeted therapies.
Experimental Protocol: Combined this compound-Enhanced CT and Near-Infrared (NIR) Fluorescence Imaging
This protocol describes the imaging of a tumor-bearing mouse expressing a fluorescent protein or targeted with a fluorescent probe, combined with this compound-enhanced CT.
Materials:
-
Mouse model with a fluorescently labeled tumor (e.g., expressing GFP, RFP, or a NIR fluorescent protein) or injected with a targeted NIR fluorescent probe.
-
This compound (e.g., Optiray™ 320)
-
Small animal CT scanner
-
In vivo fluorescence imaging system (e.g., IVIS, Pearl)
-
Anesthesia system (e.g., isoflurane)
-
Catheterization supplies (for intravenous injections)
Procedure:
-
Animal and Imaging System Preparation:
-
Anesthetize the mouse using isoflurane.
-
If a fluorescent probe is to be administered, place a tail vein catheter.
-
If imaging a fluorescent protein, no injection is necessary for the fluorescence component.
-
Prepare the fluorescence and CT scanners.
-
-
Fluorescence Imaging:
-
If using a fluorescent probe, inject it according to the probe's specific protocol and allow for the optimal accumulation time.
-
Position the anesthetized animal in the fluorescence imaging system.
-
Acquire fluorescence images, ensuring to capture signal from the tumor region of interest.
-
-
This compound-Enhanced CT Imaging:
-
Carefully transfer the anesthetized animal to the CT scanner, maintaining its orientation as closely as possible to the fluorescence imaging position.
-
Administer a bolus of this compound (e.g., 100-150 µL of a 320 mgI/mL solution) via the tail vein.
-
Acquire the CT scan immediately after contrast administration.
-
-
Image Fusion and Analysis:
-
Co-register the 2D fluorescence image with the 3D CT data. This may require specialized software and the use of fiducial markers for accurate alignment.
-
Analyze the fused images to map the location of the fluorescent signal onto the high-resolution anatomical structure of the tumor and surrounding organs provided by the this compound-enhanced CT.
-
Quantify the fluorescence intensity in specific regions of interest defined by the anatomical CT data.
-
Quantitative Data Presentation
The following table illustrates the type of quantitative data that can be generated from a combined this compound-Enhanced CT and fluorescence imaging study to evaluate the tumor-targeting efficiency of a novel fluorescent probe.
| Parameter | Targeted Probe | Control Probe |
| This compound-Enhanced CT | ||
| Tumor Volume (mm³) | 410 ± 55 | 425 ± 60 |
| Fluorescence Imaging | ||
| Mean Fluorescence Intensity (Tumor) | 8.5 x 10⁸ ± 1.2 x 10⁸ | 1.5 x 10⁸ ± 0.4 x 10⁸ |
| Mean Fluorescence Intensity (Muscle) | 1.2 x 10⁸ ± 0.3 x 10⁸ | 1.3 x 10⁸ ± 0.3 x 10⁸ |
| Tumor-to-Muscle Ratio | 7.1 | 1.2 |
Experimental Workflow: CT/Fluorescence Imaging
References
- 1. researchgate.net [researchgate.net]
- 2. PET and PET-CT Imaging Protocols | Radiology Key [radiologykey.com]
- 3. Acquisition protocol considerations for combined PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for co-registration of high-resolution specimen PET-CT with histopathology to improve insight into radiotracer distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET-CT image co-registration in the thorax: influence of respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing motion artifacts in Ioversol-enhanced animal CT
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize motion artifacts in Ioversol-enhanced computed tomography (CT) for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal CT imaging?
This compound is a non-ionic, low-osmolar iodinated contrast agent.[1][2] It is used in CT imaging to enhance the X-ray attenuation of tissues, which increases the contrast between a specific tissue (like a tumor or organ) and its surrounding structures.[1] This allows for clearer visualization of morphology and boundaries.[1] Its low osmolarity makes it a well-tolerated option for many studies.[2]
Q2: What are motion artifacts and how do they affect my CT images?
Motion artifacts are errors in the reconstructed CT image caused by the movement of the subject during the scan. This movement can be voluntary (e.g., the animal shifting position) or involuntary (e.g., breathing, heartbeat). These artifacts typically appear as blurring, streaking, shading, or double images, which can obscure or mimic pathology, potentially leading to inaccurate measurements and misinterpretation of the results.
Q3: What are the primary causes of motion in animal CT scans? The primary causes of motion in animal CT are:
-
Voluntary Movement: Conscious movements by the animal due to stress, discomfort, or incomplete sedation.
-
Respiratory Motion: The movement of the chest and abdomen during breathing is a major source of artifacts, especially in thoracic and abdominal imaging.
-
Cardiac Motion: The beating of the heart can cause blurring and streaks, particularly in cardiac and thoracic imaging.
-
Physiological Responses: Other involuntary movements can include muscle fasciculations or tremors, which can sometimes be a reaction to anesthesia or the contrast agent.
Q4: How long is the imaging window with this compound?
The optimal imaging window depends on the research target. After intravenous injection, peak iodine blood levels occur almost immediately. For specific applications, such as imaging brain tumors in mice, studies have shown that the iodine concentration in the tumor region remains stable for at least 30 minutes post-injection. For articular cartilage, the signal can remain stable for up to 60 minutes.
Troubleshooting Guide: Minimizing Motion Artifacts
Q1: My animal is anesthetized, but I still see motion artifacts. What could be the cause?
Even under general anesthesia, involuntary physiological movements can cause artifacts.
-
Inadequate Anesthetic Depth: The animal may be in too light a plane of anesthesia, allowing for subtle movements or reactions to stimuli. Ensure proper monitoring of anesthetic depth.
-
Respiratory Motion: Normal breathing is a significant cause of motion. For thoracic or upper abdominal imaging, techniques to control respiration are crucial.
-
Cardiac Motion: The heartbeat is a constant source of motion. While challenging to eliminate completely, its effects can be minimized.
Q2: How can I reduce artifacts caused by respiratory motion?
-
Controlled Ventilation: Using an automatic breathing device to control mechanical ventilation is a preferred method, especially for dogs and cats. This allows for inducing apnea (B1277953) (a brief pause in breathing) during the scan acquisition to obtain high-quality images.
-
Respiratory Gating: This advanced technique involves monitoring the animal's breathing cycle and acquiring images only during specific phases (e.g., end-expiration) when motion is minimal.
-
Fast Scanning: Using the fastest possible scanning technique reduces the time available for the animal to move during image acquisition. Increasing the number of detector rows on a multi-detector CT (MDCT) scanner can also reduce scan time.
Q3: What strategies can minimize cardiac motion artifacts?
-
Cardiac Gating: This technique synchronizes CT data acquisition with the animal's cardiac cycle, typically using an electrocardiogram (ECG) signal. It's the most effective method for reducing artifacts from heart motion.
-
Fast Gantry Rotation: Faster scanner rotation times improve temporal resolution, making the acquisition less susceptible to motion from the heartbeat.
-
Pharmacological Intervention: In some specific research protocols, beta-blockers may be used to temporarily lower the heart rate, although this must be done with careful consideration of the animal's physiology and the study's goals.
Q4: Are there imaging techniques or software solutions that can help? Yes, several techniques can be employed:
-
Iterative Reconstruction: Modern reconstruction algorithms, such as iterative reconstruction, are more effective at reducing image noise and certain types of artifacts compared to traditional filtered back-projection.
-
Motion Correction Algorithms: Post-processing software can be used to correct for motion artifacts after the scan is complete. These algorithms work by detecting and compensating for the motion that occurred during acquisition.
-
Average CT (ACT): For PET/CT, one approach is to create a CT image that is averaged over one or more breath cycles. This "average CT" can better align with the PET data, which is also acquired over many cycles, thus reducing misregistration artifacts.
Experimental Protocols
Protocol 1: General Anesthesia for Small Animal CT
This protocol provides a general framework. Specific drug choices and dosages should be determined in consultation with a veterinarian based on the species, health status, and requirements of the study.
Objective: To achieve and maintain a stable plane of anesthesia sufficient to prevent both voluntary and involuntary motion during a CT scan.
Methodology:
-
Pre-Anesthetic Assessment: Evaluate the animal's health status. For young animals (<4 months), withhold food for only 4 hours to prevent hypoglycemia.
-
Premedication: Administer a combination of agents to relieve apprehension, provide analgesia, and reduce the required dose of induction agents. This is typically done 30-45 minutes before induction if given subcutaneously.
-
Agent Combination Example: A tranquilizer/sedative (e.g., midazolam) combined with an opioid analgesic (e.g., fentanyl or butorphanol).
-
-
Induction: Anesthetize the animal to allow for endotracheal intubation.
-
Common Induction Agents: Propofol (B549288) or alfaxalone (B1662665) are often used as they allow for smooth intubation and rapid recovery.
-
-
Maintenance: Maintain anesthesia using an inhalant anesthetic or a total intravenous anesthesia (TIVA) protocol.
-
Inhalant Anesthesia: Isoflurane or sevoflurane (B116992) delivered via an endotracheal tube is common.
-
TIVA: A continuous rate infusion (CRI) of an injectable agent like propofol can also be used.
-
-
Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate, blood pressure, and body temperature throughout the procedure.
-
Recovery: Monitor the animal closely after the procedure until it is fully recovered. Offer food within 2-3 hours of recovery for young animals.
Protocol 2: this compound Injection for Contrast-Enhanced CT
This protocol is a sample based on principles from veterinary cardiac CT angiography and can be adapted for other applications. The optimal dosage, dilution, and timing will vary.
Objective: To achieve adequate and homogeneous contrast enhancement of the target anatomy while minimizing artifacts.
Methodology:
-
Animal Preparation: Ensure the animal is properly anesthetized and has intravenous (IV) access via a securely placed catheter.
-
Contrast Agent Preparation:
-
Use a low-osmolarity, non-ionic contrast agent like this compound (e.g., Optiray 320 or 350).
-
It is desirable to warm the contrast agent to body temperature before injection to reduce viscosity.
-
-
Injection Parameters:
-
Dosage: A common starting point is 2 mL/kg. However, dosages can range significantly. For cardiac CT in dogs, studies have evaluated iodine dosages up to 800 mgI/kg.
-
Injection Rate: A rapid bolus injection is typically required to achieve a high peak concentration of iodine in the arterial system. This is often performed with a power injector.
-
Saline Chaser: Following the contrast bolus with a saline flush can help push the contrast through the vasculature and improve uniformity of enhancement.
-
-
Scan Timing: The delay between the start of the injection and the start of the scan is critical.
-
Test Bolus: A small test bolus of contrast can be used to determine the exact time it takes for the contrast to reach the region of interest.
-
Bolus Tracking: Automated software can monitor contrast enhancement in a specific vessel (e.g., the aorta) and trigger the scan automatically once a predefined enhancement threshold is reached.
-
-
Image Acquisition: Perform the CT scan using a protocol optimized for the specific anatomy and research question.
Data Summary Tables
Table 1: Example Anesthetic Agents for Small Animal Imaging
| Drug Class | Agent Examples | Typical Use | Key Considerations |
| Premedication (Tranquilizers/Sedatives) | Acepromazine, Diazepam, Midazolam, Medetomidine | Calming, muscle relaxation, reduce induction dose. | Sedatives (e.g., medetomidine) also provide analgesia. |
| Premedication (Opioids) | Fentanyl, Butorphanol, Morphine, Hydromorphone | Analgesia (pain relief). | Can be given as a constant-rate infusion (CRI). |
| Induction Agents | Propofol, Alfaxalone, Ketamine, Etomidate | Rapidly induce unconsciousness for intubation. | Propofol and alfaxalone offer rapid recovery. |
| Maintenance Agents (Inhalant) | Isoflurane, Sevoflurane | Maintain a stable plane of anesthesia. | Requires a vaporizer and scavenging system. |
Table 2: Sample Contrast Injection Protocols for Canine Cardiac CT Angiography *
| Protocol (Iodine Dosage & Dilution) | Mean Attenuation (HU) in Aorta | Delineation of Cardiac Structures (Score 1-5) | Artifacts (Score 1-5, higher is better) |
| 800 mgI/kg (1:2 Dilution) | 442.71 ± 55.42 | Good | Streaming Artifacts: 4.21 ± 0.33 |
| 800 mgI/kg (1:3 Dilution) | 356.69 ± 82.64 | Best (LV: 3.83 ± 0.62) | Beam Hardening: 4.46 ± 0.26Streaming Artifacts: 4.79 ± 0.40 |
*Data adapted from a study using Iohexol, a similar non-ionic contrast agent, in beagles. This table illustrates how different injection parameters can be optimized for image quality. HU = Hounsfield Units; LV = Left Ventricle.
Visualizations
Caption: Experimental workflow for minimizing motion artifacts.
Caption: Decision tree for selecting an anesthetic protocol.
Caption: Relationship between motion sources and artifact types.
References
Technical Support Center: Achieving Consistent Ioversol Enhancement in Longitudinal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent Ioversol enhancement in longitudinal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a contrast agent?
A1: this compound is a non-ionic, low-osmolar iodinated contrast agent used in medical imaging procedures like computed tomography (CT). Its mechanism of action is based on the high atomic number of iodine, which effectively absorbs X-rays. When injected, this compound increases the attenuation of X-rays in the blood vessels and tissues where it distributes, creating a higher contrast on the resulting images compared to surrounding tissues.
Q2: What are the key pharmacokinetic properties of this compound to consider in longitudinal studies?
A2: this compound's pharmacokinetics follow an open two-compartment model with a rapid distribution phase and a slower elimination phase. The biological half-life of this compound is approximately 1.5 hours in subjects with normal renal function.[1][2] It is primarily excreted unchanged by the kidneys.[2] For longitudinal studies, this means that the agent is cleared from the system relatively quickly, minimizing interference with subsequent imaging sessions. However, in subjects with impaired renal function, the elimination half-life is prolonged, which must be considered when planning the timing between scans.[2]
Q3: What are the main factors that can cause variability in this compound enhancement in longitudinal studies?
A3: Several factors can contribute to variability in this compound enhancement across different imaging sessions:
-
Patient/Animal Factors: Changes in body weight, hydration status, cardiac output, and renal function can alter the distribution and clearance of this compound.
-
Injection Parameters: Variations in injection rate, total volume, and the concentration of this compound can significantly impact the peak enhancement and the dynamics of the enhancement curve.
-
Imaging Protocol: Inconsistent scan timing relative to the contrast injection is a major source of variability.
-
Catheter Placement and Patency: Issues with intravenous access can lead to inconsistent delivery of the contrast agent.
Q4: How does the concentration of this compound affect enhancement?
A4: The degree of density enhancement is directly related to the iodine content in the administered dose. Higher concentrations of iodine will generally lead to greater peak enhancement. However, the relationship is not always linear and can be influenced by the injection rate and the specific tissue being imaged.
Troubleshooting Guides
Issue 1: Inconsistent Peak Enhancement in the Region of Interest (ROI) Across Time Points
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Injection Rate | - Use a power injector for precise control over the injection rate. - Ensure the same injection rate is programmed for every imaging session. - A faster injection rate generally leads to a shorter time to peak enhancement. |
| Variable this compound Dose | - Calculate the this compound dose based on the subject's body weight at each imaging session. - Use a consistent concentration of this compound for all studies. |
| Changes in Subject's Physiological State | - Ensure consistent hydration of the subject before each scan. - Monitor and record the subject's weight and any changes in health status. |
| Inconsistent Scan Timing | - Use a consistent delay between the start of the injection and the start of the scan. - For optimal consistency, consider using a bolus tracking method where the scan is triggered when a predefined enhancement threshold is reached in a reference vessel. |
Issue 2: Poor Contrast Enhancement in the Target Tissue
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Dose or Concentration | - Ensure the dose is appropriate for the subject's weight and the specific imaging application. - Consider increasing the iodine concentration of the this compound solution if enhancement is consistently low. |
| Incorrect Scan Timing | - The peak enhancement in many tissues occurs between 15 and 120 seconds after a bolus injection. Adjust the scan delay to capture this window. - Perform a test bolus or use bolus tracking to determine the optimal scan delay for the specific tissue of interest. |
| Extravasation of Contrast Agent | - Ensure proper placement and patency of the intravenous catheter before injection. - Monitor the injection site during administration for any signs of swelling or leakage. |
| Subject-Specific Factors | - In subjects with compromised cardiovascular function, the delivery of the contrast agent to the target tissue may be delayed. Consider a longer scan delay in such cases. |
Quantitative Data Summary
Table 1: Impact of this compound Injection Rate on Hepatic Enhancement
| Injection Rate | Time to Peak Enhancement (seconds) | Peak Contrast Enhancement (HU) |
| 3.0 mL/sec | 73 | 88 ± 19 |
| 4.5 mL/sec | 62 | 99 ± 17 |
Data adapted from a study on Optiray 320 (this compound) in patients undergoing hepatic CT.
Table 2: Recommended this compound Dosages for Different CT Procedures
| Procedure | This compound Concentration | Recommended Adult Dose |
| Head Imaging | 64% or 68% | 50-150 mL |
| Body Imaging | 51%, 64%, 68%, or 74% | 50-150 mL (bolus or infusion) |
| Cerebral Arteriography | 51%, 64%, or 68% | 2-12 mL, may be repeated |
| Coronary Arteriography | 68% | Left Coronary: 8 mL (2-10 mL range)Right Coronary: 6 mL (1-10 mL range) |
Dosage information is for general guidance; specific protocols should be optimized for the study.
Experimental Protocols
Protocol 1: Standardized Protocol for Longitudinal Contrast-Enhanced Micro-CT in a Murine Model
This protocol is designed to ensure consistency in this compound enhancement across multiple imaging sessions in a mouse model.
-
Animal Preparation:
-
Anesthetize the mouse using a consistent method (e.g., isoflurane (B1672236) inhalation).
-
Place a tail-vein catheter for intravenous injection.
-
Maintain the animal's body temperature using a heating pad.
-
-
This compound Administration:
-
Use a consistent concentration of this compound (e.g., Optiray 320).
-
Calculate the dose based on the mouse's body weight on the day of imaging (e.g., 8 mL/kg).
-
Use a small animal power injector to administer the this compound at a fixed rate.
-
-
Micro-CT Imaging:
-
Perform a baseline, non-contrast scan.
-
Initiate the contrast-enhanced scan at a fixed time delay after the start of the this compound injection. The optimal delay should be determined empirically for the specific organ of interest, but a common starting point is 30-60 seconds post-injection.
-
Use consistent scanner settings (e.g., kVp, mAs, slice thickness) for all scans.
-
-
Post-Imaging:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Remove the tail-vein catheter.
-
Protocol 2: General Protocol for Consistent this compound Enhancement in Clinical Longitudinal Studies
This protocol outlines key considerations for maintaining consistency in this compound-enhanced CT scans in human subjects over time.
-
Patient Preparation:
-
Ensure the patient is adequately hydrated.
-
Record the patient's weight at each visit.
-
-
This compound Administration:
-
Use the same concentration of this compound for all scans.
-
Calculate the total iodine dose based on the patient's current body weight.
-
Use a power injector with a standardized injection rate and duration.
-
-
CT Imaging:
-
Employ a consistent imaging protocol, including scan range and reconstruction parameters.
-
Utilize a bolus tracking technique to standardize the timing of the scan relative to the arrival of the contrast bolus in the target vasculature.
-
If bolus tracking is not available, use a fixed scan delay that is appropriate for the clinical indication.
-
-
Quality Control:
-
Regularly calibrate the CT scanner and the power injector.
-
Document all imaging and injection parameters for each scan to ensure consistency and aid in troubleshooting.
-
Visualizations
References
Technical Support Center: Ioversol Extravasation in Animal Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Ioversol extravasation events during animal studies. The following information is intended to support preclinical research and is not a substitute for veterinary consultation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is extravasation a concern in animal studies?
A1: this compound is a non-ionic, low-osmolar iodinated contrast medium used in radiographic imaging.[1][2] Extravasation, the accidental leakage of this compound from a blood vessel into the surrounding tissue, is a concern because it can act as a vesicant, potentially leading to tissue damage, inflammation, and in severe cases, necrosis.[3][4] The hyperosmolality of the contrast medium is a primary factor contributing to tissue injury.[5]
Q2: What are the initial signs of this compound extravasation in an animal?
A2: Immediate signs at the injection site may include swelling, erythema (redness), and tenderness. The animal may exhibit signs of pain or discomfort. In some cases, especially with small volumes, there may be minimal initial discomfort.
Q3: What immediate steps should be taken if this compound extravasation is suspected?
A3: The following steps are recommended:
-
Stop the infusion immediately.
-
Leave the cannula or needle in place initially and attempt to gently aspirate the extravasated solution. Do not flush the line.
-
Remove the cannula/needle.
-
Elevate the affected limb to help reduce swelling.
-
Clearly mark the affected area to monitor for any changes in swelling or redness.
Q4: Are there any pharmacological interventions available?
A4: Hyaluronidase (B3051955) is an enzyme that can be used to help disperse the extravasated this compound and reduce tissue damage. It works by temporarily breaking down the hyaluronic acid in the extracellular matrix.
Q5: What is the recommended approach for using hot or cold compresses?
A5: There is no clear consensus on the use of hot versus cold compresses for contrast media extravasation. Cold compresses may help reduce inflammation and pain, while warm compresses might enhance vasodilation and promote the absorption of the extravasated agent. The choice may depend on the specific circumstances and institutional protocols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Significant swelling and erythema immediately post-extravasation | Large volume of extravasated this compound; animal may have compromised vascular integrity. | 1. Follow immediate steps outlined in FAQ 3. 2. Consider administration of hyaluronidase as per the experimental protocol. 3. Closely monitor the animal for signs of worsening tissue injury or compartment syndrome. |
| Skin blistering or ulceration develops 24-48 hours post-extravasation | Severe inflammatory response and tissue necrosis due to the vesicant properties of this compound. | 1. Consult with a veterinarian for appropriate wound management. 2. Document the extent of the lesion with photographs and measurements. 3. Consider humane endpoints if the injury is severe and causing significant distress. |
| No visible signs of injury after a suspected small volume extravasation | The volume may have been too small to cause a significant immediate reaction. | 1. Continue to monitor the site for 24-48 hours for any delayed reactions. 2. Document the event in the study records. |
Experimental Protocols
Induction of this compound Extravasation in a Rat Model
This protocol is a synthesis of methodologies described in preclinical studies of extravasation injuries.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane (B1672236) inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail).
-
Site Preparation: Shave the dorsal or thigh area of the rat.
-
Extravasation Induction:
-
Insert a 24-gauge intravenous catheter into a suitable vein.
-
To model extravasation, intentionally misplace the catheter into the subcutaneous tissue.
-
Inject a defined volume of this compound (e.g., 100 µL) subcutaneously.
-
-
Observation: Monitor the injection site for immediate signs of extravasation.
Treatment Protocol with Hyaluronidase
This protocol is adapted from studies on hyaluronidase for extravasation of other agents in animal models.
-
Timing: Administer hyaluronidase as soon as possible after the extravasation event (ideally within 1-2 hours).
-
Dosage: A starting dose of 150-300 units of hyaluronidase can be considered, though dose-response studies for this compound are lacking.
-
Administration:
-
Reconstitute the hyaluronidase in sterile saline.
-
Using a 27-gauge needle, inject the hyaluronidase solution subcutaneously in a circular pattern around the periphery of the extravasated area.
-
Quantitative Data Summary
The following table summarizes potential treatments for this compound extravasation and the parameters that can be quantitatively assessed in an animal study.
| Treatment | Proposed Mechanism of Action | Quantitative Assessment Parameters | Reported Outcomes in Animal Models (for contrast media or other vesicants) |
| Hyaluronidase | Increases dispersion and absorption of extravasated fluid by degrading hyaluronic acid. | - Reduction in lesion diameter/area. - Histological scoring of inflammation and necrosis. - Reduction in inflammatory markers (e.g., TNF-α, IL-6). | Significant reduction in the area of necrosis. |
| Cold Compress | Vasoconstriction, limiting the spread of the extravasated agent and reducing inflammation. | - Reduction in skin temperature. - Reduction in edema volume. - Histological assessment of inflammatory cell infiltration. | Evidence from controlled animal studies for contrast media is limited. |
| Warm Compress | Vasodilation, potentially increasing local blood flow and enhancing drug removal. | - Measurement of local blood flow. - Rate of resolution of swelling. | Evidence from controlled animal studies for contrast media is limited. |
Visualizations
Experimental Workflow for this compound Extravasation Study
Caption: Experimental workflow for an animal study on this compound extravasation.
Signaling Pathway of Tissue Injury
Caption: Simplified signaling pathway of tissue injury following this compound extravasation.
References
- 1. Extravasation of nonionic radiologic contrast media: efficacy of conservative treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 3. Treatment of nonionic radiographic contrast material extravasation – Department of Radiology – UW–Madison [radiology.wisc.edu]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Intravenous contrast medium extravasation: systematic review and updated ESUR Contrast Media Safety Committee Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing injection rates of Ioversol for specific vascular territories
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ioversol in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the administration of this compound for vascular imaging.
Issue 1: Suboptimal Vascular Opacification
Question: We are observing poor contrast enhancement in our target vascular territory. What are the potential causes and how can we troubleshoot this?
Answer: Suboptimal opacification can stem from several factors related to the injection protocol and patient-specific variables. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incorrect Injection Rate or Volume: The injection rate and volume are critical for achieving adequate contrast density. These parameters are highly dependent on the vascular territory being imaged. Refer to the tables below for recommended starting points.[1][2][3]
-
Inappropriate this compound Concentration: The concentration of this compound (e.g., Optiray 240, 300, 320, 350) should be selected based on the vessel size and required level of detail.[1] Higher concentrations provide greater opacification but also have higher viscosity.
-
Mismatched Injection Timing and Scan Acquisition: For dynamic imaging techniques like CT angiography, the timing of the contrast bolus arrival at the target vessel must be synchronized with the image acquisition window. Consider using a test bolus or bolus tracking to optimize this timing.
-
Patient-Specific Hemodynamics: Factors such as cardiac output, blood pressure, and vessel anatomy can significantly influence contrast distribution. Higher cardiac output may require a faster injection rate or a larger volume to achieve the same level of enhancement.
-
Catheter Placement and Size: The position and diameter of the catheter can affect the flow dynamics of the contrast injection. Ensure the catheter is appropriately sized for the vessel and positioned optimally for delivery to the target territory.
Logical Troubleshooting Workflow for Suboptimal Opacification:
Caption: Troubleshooting workflow for suboptimal vascular opacification.
Issue 2: Adverse Events or Reactions During Injection
Question: What are the common adverse reactions to this compound, and what steps should be taken if they occur?
Answer: While generally well-tolerated, adverse reactions to this compound can occur. It is crucial to be prepared to manage these events.
Common Adverse Reactions:
-
Hypersensitivity Reactions: These can range from mild (e.g., hives, itching) to severe (e.g., anaphylaxis). A history of allergies may increase the risk.
-
Cardiovascular Effects: Changes in heart rate and blood pressure can occur.
-
Renal Effects: Contrast-induced acute kidney injury (CI-AKI) is a risk, particularly in patients with pre-existing renal impairment or dehydration.
-
Injection Site Reactions: Pain, swelling, or extravasation (leakage of contrast into surrounding tissue) can occur.
Immediate Steps for Management:
-
Stop the Injection Immediately: If any adverse reaction is suspected, the first step is to cease administration.
-
Assess the Patient: Evaluate vital signs and the nature and severity of the symptoms.
-
Provide Supportive Care: Treatment is symptomatic and depends on the reaction. Emergency resuscitation equipment and trained personnel should always be available.
-
Manage Extravasation: If extravasation occurs, elevate the affected limb and apply cold compresses. In some cases, hyaluronidase (B3051955) may be administered to help disperse the contrast agent.
Decision Tree for Managing Adverse Reactions:
Caption: Decision-making process for managing adverse reactions.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect this compound injection?
A1: this compound, like other contrast media, has a viscosity that is inversely related to temperature. Warming this compound to body temperature (37°C) is recommended as it reduces its viscosity. This can lead to lower injection pressures, which may be particularly important when using small-bore catheters or high injection rates.
Q2: What are the key factors to consider when individualizing an this compound injection protocol?
A2: A one-size-fits-all approach is not optimal. The following factors should be considered to tailor the injection protocol:
-
Patient Characteristics: Age, body weight, and renal function.
-
Cardiovascular Status: Cardiac output and blood pressure.
-
Vascular Anatomy: Size of the vessel and blood flow rate within it.
-
Imaging Equipment and Technique: The type of scanner and the specific imaging protocol (e.g., CT angiography) will influence the required injection parameters.
Q3: Are there specific concentrations of this compound recommended for different vascular territories?
A3: Yes, the choice of this compound concentration often depends on the specific procedure. For example:
-
Cerebral Arteriography: this compound 51% (Optiray 240), 64% (Optiray 300), or 68% (Optiray 320) are typically recommended.
-
Coronary Arteriography: Higher concentrations like this compound 68% (Optiray 320) or 74% (Optiray 350) are often used.
-
Peripheral Arteriography: this compound 64% (Optiray 300), 68% (Optiray 320), or 74% (Optiray 350) may be used.
Refer to the tables below for more detailed recommendations.
Data Presentation: Recommended Injection Parameters
The following tables summarize recommended this compound injection rates and dosages for various adult procedures. These should be considered as starting points and adjusted based on the factors mentioned above.
Table 1: Cerebral, Peripheral, and Visceral Arteriography
| Vascular Territory | This compound Concentration | Typical Injection Volume (mL) | Typical Injection Rate | Total Procedural Dose (mL, not to exceed) |
| Cerebral Arteriography | 51%, 64%, 68% | 2 - 12 (carotid/vertebral) | Varies | 200 |
| 20 - 50 (aortic arch) | ||||
| Peripheral Arteriography | 64%, 68%, 74% | 20 - 90 (aorta-iliac) | Varies | 250 |
| 10 - 50 (common iliac/femoral) | ||||
| 15 - 30 (subclavian/brachial) | ||||
| Renal Arteriography | 68% | Varies | Varies | 250 |
Data compiled from multiple sources.
Table 2: Coronary Arteriography and Ventriculography
| Procedure | This compound Concentration | Typical Injection Volume (mL) | Total Procedural Dose (mL, not to exceed) |
| Coronary Arteriography | 68%, 74% | 2 - 10 (left coronary) | 250 |
| 1 - 10 (right coronary) | |||
| Left Ventriculography | 68%, 74% | Varies | 250 |
Data compiled from multiple sources.
Table 3: Venography and Digital Subtraction Angiography (DSA)
| Procedure | This compound Concentration | Typical Injection Volume (mL) | Typical Injection Rate (mL/sec) | Total Procedural Dose (mL, not to exceed) |
| Venography | 51%, 64%, 68%, 74% | 50 - 100 per extremity | Varies | 250 |
| Intravenous DSA | 74% | 30 - 50 | 10 - 30 (central) | 250 |
| 12 - 20 (peripheral) | ||||
| Intra-arterial DSA | 34% | Varies (typically ~50% of conventional) | Varies | Varies |
Data compiled from multiple sources.
Experimental Protocols: Methodology for Optimizing Injection Parameters
For researchers aiming to establish a standardized and optimized this compound injection protocol for a novel application or animal model, the following experimental workflow is recommended.
Experimental Workflow for Protocol Optimization:
References
Technical Support Center: Impact of Anesthesia on Ioversol Pharmacokinetics in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the pharmacokinetics of Ioversol in rodents under anesthesia. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How can the choice of anesthetic impact the pharmacokinetic profile of this compound in my rodent studies?
A1: The choice of anesthetic can significantly influence the pharmacokinetic profile of this compound primarily through its effects on renal function. Anesthetics can alter key physiological parameters such as heart rate, blood pressure, and renal blood flow, which in turn can affect the glomerular filtration rate (GFR) and the rate of elimination of renally cleared substances like this compound.[1][2][3] For instance, some anesthetics may cause cardiorespiratory depression, leading to reduced renal perfusion and consequently a slower clearance of this compound, potentially inflating its apparent half-life and AUC (Area Under the Curve).[4][5]
Q2: What are the known effects of common anesthetics on rodent physiology relevant to this compound pharmacokinetics?
A2: Different anesthetics have distinct physiological effects. Inhalant anesthetics like isoflurane (B1672236) are often preferred for their rapid induction and recovery, allowing for precise control over the depth of anesthesia. However, they can cause dose-dependent cardiovascular and respiratory depression. Injectable anesthetics such as ketamine-xylazine combinations can provide longer periods of anesthesia but are associated with a higher risk of hypothermia and cardiorespiratory depression. Pentobarbital also has a narrow therapeutic index and can cause significant respiratory depression. These effects can influence renal hemodynamics and, consequently, this compound's excretion.
Q3: My results show high variability in this compound clearance between animals in the same group. Could the anesthetic be a contributing factor?
A3: Yes, high variability can be a result of the anesthetic protocol. The depth and stability of anesthesia can vary between individual animals, especially with injectable agents where redosing can be challenging to standardize. Factors such as the animal's age, strain, sex, and health status can influence their response to the anesthetic. One study on metabolomics found that ketamine anesthesia was associated with more variability compared to isoflurane and pentobarbital. Inconsistent anesthetic depth can lead to fluctuations in physiological parameters that affect drug clearance.
Q4: Can anesthesia affect the biodistribution of this compound?
A4: Yes, by altering regional blood flow, anesthesia can potentially impact the biodistribution of this compound. While this compound is primarily distributed in the extracellular fluid and rapidly excreted by the kidneys, significant changes in cardiovascular function due to anesthesia could theoretically alter its distribution to various tissues.
Troubleshooting Guides
Issue 1: Slower than expected clearance of this compound.
| Potential Cause | Troubleshooting Steps |
| Anesthetic-induced renal hypoperfusion | Monitor and maintain stable physiological parameters (heart rate, blood pressure, body temperature) throughout the experiment. Consider using a lighter plane of anesthesia if experimentally permissible. For inhalant anesthesia, reducing the concentration may help. For injectable anesthetics, ensure accurate dosing based on precise body weight. |
| Hypothermia | Rodents under anesthesia are prone to hypothermia, which can slow down metabolic and physiological processes, including renal clearance. Use a heating pad or other warming device to maintain the animal's body temperature within the normal physiological range (typically 36.5-38°C). |
| Dehydration | Anesthesia can lead to dehydration, which can concentrate the blood and reduce renal perfusion. Ensure animals are adequately hydrated before the procedure. For longer procedures, consider administering warmed subcutaneous or intraperitoneal fluids. |
Issue 2: High variability in pharmacokinetic parameters within a group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent depth of anesthesia | For inhalant anesthesia, use a calibrated vaporizer to ensure a consistent concentration of the anesthetic agent. For injectable anesthetics, be precise with dosing and consider the use of a continuous infusion pump for longer procedures to maintain a stable plane of anesthesia. Monitor the depth of anesthesia regularly using physiological reflexes (e.g., pedal withdrawal reflex). |
| Stress during induction | Stress can alter physiological parameters. Acclimatize animals to handling and the experimental setup to minimize stress before anesthetic induction. A smooth and rapid induction is preferable. |
| Individual animal differences | Standardize the age, sex, and strain of the rodents used in your studies. Ensure all animals are healthy and have been housed under identical conditions. |
Data Presentation
Table 1: General Physiological Effects of Common Anesthetics in Rodents
| Anesthetic Agent | Typical Dosage (Rat) | Induction/Recovery | Cardiovascular Effects | Respiratory Effects | Key Considerations |
| Isoflurane | 2-3% for induction, 1-2.5% for maintenance | Rapid | Dose-dependent vasodilation and hypotension; may increase heart rate | Dose-dependent depression | Allows for precise control of anesthetic depth; requires a vaporizer and scavenging system. |
| Ketamine/Xylazine | Ketamine: 40-80 mg/kg IP; Xylazine: 5-10 mg/kg IP | Slower induction and prolonged recovery | Can cause initial hypertension followed by hypotension; bradycardia due to xylazine | Respiratory depression | Provides good somatic analgesia; risk of hypothermia and corneal drying. |
| Pentobarbital | 30-50 mg/kg IP | Slower induction and prolonged recovery | Significant dose-dependent hypotension and cardiac depression | Significant respiratory depression | Narrow therapeutic index; high risk of overdose. |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats under Isoflurane Anesthesia
-
Animal Preparation:
-
Acclimatize male Wistar rats (250-300g) for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
On the day of the experiment, weigh each rat accurately.
-
-
Anesthesia and Catheterization:
-
Induce anesthesia in an induction chamber with 3% isoflurane in oxygen.
-
Maintain anesthesia with 1.5-2% isoflurane delivered via a nose cone.
-
Place the rat on a heating pad to maintain body temperature.
-
Surgically place a catheter in the jugular vein for blood sampling and in the femoral vein for this compound administration.
-
-
This compound Administration and Blood Sampling:
-
Administer a single intravenous bolus of this compound at the desired dose.
-
Collect blood samples (approximately 0.2 mL) via the jugular vein catheter at predetermined time points (e.g., 2, 5, 15, 30, 60, 90, 120, 180, and 240 minutes) into heparinized tubes.
-
Replace the volume of blood drawn with an equal volume of sterile saline to prevent dehydration and hypovolemia.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Mandatory Visualization
Caption: Experimental workflow for a rodent pharmacokinetic study.
Caption: Troubleshooting logic for unexpected pharmacokinetic results.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Sedation or Inhalant Anesthesia before Euthanasia with CO2 Does Not Reduce Behavioral or Physiologic Signs of Pain and Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Isoflurane, Ketamine-Dexmedetomidine, and Ketamine-Xylazine for General Anesthesia during Oral Procedures in Rice Rats (Oryzomys palustris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of isoflurane and ketamine anesthesia on auditory brainstem response (ABR) thresholds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing Ioversol Solution Temperature: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the temperature of Ioversol solution for injection. Adherence to proper temperature protocols is critical for ensuring the safety, efficacy, and reliable administration of this contrast agent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound solution?
A1: this compound solution should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F).[1][2] It is also crucial to protect the solution from light.[1][2]
Q2: At what temperature should this compound solution be administered?
A2: It is highly recommended that this compound solution be warmed to at or near body temperature (approximately 37°C) before intravascular injection.[3]
Q3: Why is it important to warm this compound solution before injection?
A3: Warming this compound solution to body temperature reduces its viscosity. This decrease in viscosity can lead to a lower injection pressure, which is particularly beneficial when using smaller catheters. It may also enhance patient comfort during administration.
Q4: Can this compound solution crystallize if it gets too cold?
A4: this compound solution does not crystallize at room temperature. However, exposure to temperatures below its recommended storage range should be avoided.
Q5: How should I visually inspect the this compound solution before use?
A5: Before administration, always visually inspect the this compound solution for any particulate matter or discoloration. The solution should be clear, colorless to pale yellow. If you notice any particles or discoloration, the solution should not be used.
Q6: Can this compound be stored in a contrast media warmer?
A6: Yes, specific formulations of this compound (Optiray 320) can be stored for one month at 37°C in a contrast media warmer that utilizes circulating air. Always refer to the specific product's package insert for detailed instructions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Difficulty in injecting the solution / High injection pressure | The this compound solution may be too cold, leading to increased viscosity. | Ensure the solution has been properly warmed to body temperature (37°C) as per the recommended protocol. |
| Solution appears discolored or contains particles | The solution may have been compromised due to improper storage (e.g., exposure to light) or a breach in the container seal. | Do not use the solution. Discard it and obtain a new, properly stored vial. |
| Observed patient discomfort (e.g., sensation of cold) during injection | The solution was likely administered at a temperature below body temperature. | For future administrations, ensure the this compound solution is warmed to body temperature before injection to improve patient tolerance. |
Quantitative Data Summary
Table 1: Effect of Temperature on the Viscosity of this compound Solution
| Temperature | Viscosity (mPa·s) - Optiray 320 |
| 25°C | 9.9 |
| 37°C | 5.8 |
Note: Viscosity is inversely related to temperature; as temperature increases, viscosity decreases.
Experimental Protocols
Protocol for Warming this compound Solution for Injection
Objective: To safely and effectively warm this compound solution to body temperature (37°C) prior to administration.
Materials:
-
Vial of this compound solution for injection
-
Calibrated water bath or a contrast media warmer with circulating air
-
Thermometer
-
Sterile syringes and needles
Methodology:
-
Preparation:
-
Visually inspect the this compound vial for any particulate matter or discoloration. Do not proceed if the solution appears compromised.
-
Ensure the water bath or contrast media warmer is clean and has been calibrated to maintain a constant temperature of 37°C.
-
-
Warming Process:
-
Place the this compound vial in the pre-heated water bath or contrast media warmer.
-
Allow the vial to warm for a sufficient amount of time to reach thermal equilibrium. The duration will depend on the initial temperature and volume of the solution. A minimum of 30 minutes is generally recommended.
-
If using a water bath, ensure the water level does not submerge the vial's stopper to prevent contamination.
-
-
Temperature Verification:
-
Before drawing the solution, you can verify the temperature of a control vial under the same warming conditions if your protocol requires it.
-
-
Aseptic Withdrawal:
-
Once the solution is warmed, remove the vial from the warmer.
-
Using sterile technique, withdraw the required dose of this compound solution into a sterile syringe.
-
-
Administration:
-
Administer the warmed this compound solution immediately to prevent it from cooling down.
-
Visualizations
Caption: Experimental workflow for warming this compound solution.
Caption: Troubleshooting high injection pressure with this compound.
References
Ioversol Interference with Urinalysis: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from the contrast agent Ioversol in urinalysis experiments.
I. Troubleshooting Guides
This section offers step-by-step guidance to identify and address issues in your urinalysis results that may be caused by the presence of this compound.
Issue 1: Unexpected Errors or Flags on Automated Urinalysis Analyzers
-
Symptoms:
-
Receiving error codes on your automated urine chemistry analyzer, such as "0401" on a Sysmex UC-3500, with no reportable results.[1][2]
-
Seeing flags for "abnormally high RBCs" on an automated urine particle analyzer, like the Sysmex UF-4000, without corresponding microscopic confirmation.[1][2]
-
Inconsistent or nonsensical results for multiple urinalysis parameters.
-
-
Troubleshooting Workflow:
Troubleshooting workflow for unexpected analyzer results.
Issue 2: Discrepancies in Urine Specific Gravity Measurements
-
Symptom: Urine specific gravity values are unexpectedly high (e.g., >1.035) and do not correlate with the subject's hydration status or other clinical indicators.[3]
-
Cause: this compound is a high-density, iodinated molecule that significantly increases the refractive index of urine. This can lead to falsely elevated specific gravity readings when measured by refractometry.
-
Troubleshooting Steps:
-
Confirm this compound Administration: Check the subject's records for recent administration of this compound.
-
Consider Alternative Methods: If available, use a measurement method for urine concentration that is not affected by high molecular weight solutes, such as osmolality measurement by freezing point depression.
-
Delayed Sample Collection: If this compound administration is confirmed, it is best to recollect the urine sample after a sufficient washout period (see FAQ 2).
-
Issue 3: Inaccurate Urine Protein Measurements
-
Symptom: Discrepancies between urine protein results from different methods (e.g., dipstick vs. quantitative methods) or the appearance of unusual peaks in urine protein electrophoresis.
-
Cause: Iodinated contrast media can interfere with certain protein measurement techniques, particularly those that rely on spectrophotometric detection.
-
Troubleshooting Steps:
-
Review Methodology: Understand the principles of the protein assays being used. Methods like capillary zone electrophoresis can be affected by substances that absorb light in the far ultraviolet range, similar to peptide bonds.
-
Use an Alternative Assay: If interference is suspected, consider using a protein precipitation method, such as the sulfosalicylic acid (SSA) test, which may be less prone to this type of interference. However, be aware that high concentrations of certain drugs can also interfere with the SSA test.
-
Sample Collection Timing: The most reliable approach is to collect urine samples before the administration of this compound or after it has been fully excreted.
-
II. Frequently Asked Questions (FAQs)
Q1: Which urinalysis parameters are known to be affected by this compound?
A1: Based on current research and clinical reports, the following urinalysis parameters can be affected by the presence of this compound:
| Parameter | Type of Interference | Probable Mechanism | Affected Methodologies |
| Automated Particle Analysis | False-positive "abnormally high RBCs" flag; Instrument errors. | The high refractive index and particulate nature of concentrated this compound in urine may be misidentified as red blood cells by flow cytometry-based analyzers. | Automated urine particle analyzers (e.g., Sysmex UF-4000). |
| Urine Chemistry | Instrument error codes and inability to provide results. | The exact mechanism is not fully elucidated but may relate to the physical properties of the urine containing high concentrations of this compound interfering with the optical or chemical reactions on the test strips. | Automated urine chemistry analyzers (e.g., Sysmex UC-3500). |
| Specific Gravity | Falsely elevated readings. | Increased refractive index of the urine due to the high concentration of iodinated molecules. | Refractometry. |
| Protein | Appearance of abnormal peaks or inaccurate quantification. | Interference with spectrophotometric detection methods due to this compound's absorbance in the far-ultraviolet range. | Capillary Zone Electrophoresis (CZE). Dipstick tests may show false positives with very high concentrations of contrast media. |
Q2: How long after this compound administration should we wait to collect a urine sample for urinalysis?
A2: this compound is primarily excreted by the kidneys, with over 95% of the administered dose eliminated unchanged in the urine within 24 hours in individuals with normal renal function. The peak concentration in urine typically occurs within the first 2 hours after administration.
-
General Recommendation: To avoid interference, it is strongly advised to collect urine samples before the administration of this compound.
-
Post-Administration Collection: If pre-administration collection is not possible, a waiting period of at least 48 hours is recommended to ensure complete clearance of the contrast agent and minimize the risk of analytical interference. For subjects with impaired renal function, a longer waiting period may be necessary as the elimination half-life is prolonged.
Q3: What is the likely mechanism behind the "abnormally high RBCs" flag on automated particle analyzers?
A3: While the exact mechanism has not been definitively established in peer-reviewed literature, the most plausible explanation is a physical interference with the flow cytometry detection system. The Sysmex UF-series analyzers use a blue laser and detectors for forward scatter, side scatter, and fluorescence to identify and enumerate urine particles. It is hypothesized that at high concentrations, this compound may form micro-aggregates or its high refractive index may cause light scattering properties that are misinterpreted by the instrument's algorithm as red blood cells.
Q4: Are urine dipstick (reagent strip) tests affected by this compound?
A4: While automated chemistry analyzers have shown significant interference, the direct impact on manual dipstick reading is less documented. However, given that high concentrations of iodinated contrast media can lead to false-positive protein results on dipsticks, it is prudent to consider all dipstick results from a urine sample containing this compound as potentially unreliable. The high specific gravity caused by this compound can also exceed the measurement range of some dipsticks.
III. Experimental Protocols
Protocol 1: Qualitative Detection of Iodinated Contrast Media in Urine
This protocol provides a simple method to screen for the presence of high concentrations of iodinated contrast media in a urine sample.
-
Principle: The high density of iodinated contrast agents significantly increases the specific gravity of urine.
-
Materials:
-
Urine sample
-
Refractometer
-
-
Procedure:
-
Calibrate the refractometer with deionized water.
-
Measure the specific gravity of the urine sample.
-
Interpretation: A specific gravity reading of > 1.035 in a patient with no other clinical explanation for highly concentrated urine (e.g., severe dehydration, glycosuria) is highly suggestive of the presence of an exogenous substance like iodinated contrast media.
-
Protocol 2: Validating a Urinalysis Assay for this compound Interference
This protocol outlines a procedure to assess the susceptibility of a specific urinalysis method to interference from this compound.
-
Objective: To determine the concentration at which this compound begins to interfere with the urinalysis parameter of interest.
-
Materials:
-
Pooled normal human urine (screened and confirmed to be negative for the analyte of interest and interfering substances).
-
This compound injection solution of a known concentration.
-
Calibrated pipettes and laboratory glassware.
-
The urinalysis instrument/method to be validated.
-
-
Workflow:
Workflow for validating a urinalysis assay for this compound interference. -
Procedure Details:
-
Preparation of Spiked Samples: Prepare a series of urine samples containing increasing concentrations of this compound. The concentration range should be clinically relevant, starting from expected concentrations in urine shortly after administration and decreasing.
-
Analysis: Analyze each spiked sample and a control sample (pooled urine with no added this compound) in triplicate using the method being validated.
-
Data Analysis: Calculate the mean and standard deviation for each concentration. Compare the results of the spiked samples to the control. A significant deviation (as defined by your laboratory's quality control standards) from the baseline value indicates interference at that concentration.
-
By following these guidelines and protocols, researchers can better anticipate, identify, and mitigate the interference of this compound in their urinalysis studies, ensuring the accuracy and reliability of their experimental data.
References
Long-term stability of prepared Ioversol dilutions for repeat experiments
This technical support center provides guidance on the long-term stability of prepared Ioversol dilutions for researchers, scientists, and drug development professionals. The information is intended to assist in designing and executing repeat experiments with confidence in the stability of the prepared solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage duration for a prepared this compound dilution?
A1: There is limited specific data on the long-term stability of researcher-prepared this compound dilutions. However, based on studies of similar non-ionic iodinated contrast media, it is recommended to use freshly prepared dilutions whenever possible. For repeat experiments, dilutions of analogous compounds have been shown to be stable for up to 5 days when stored at refrigerated temperatures (2-8°C) and protected from light.[1][2] It is crucial to visually inspect the solution for any precipitation or discoloration before each use.
Q2: How should I store my prepared this compound dilutions?
A2: Prepared this compound dilutions should be stored in a sterile, airtight container, protected from light.[3][4][5] Refrigeration at 2-8°C is the recommended storage condition to minimize potential degradation and microbial growth.
Q3: What are the signs of this compound degradation in a prepared dilution?
A3: Signs of degradation may include the appearance of particulate matter, discoloration (yellowing), or a change in the pH of the solution. If any of these are observed, the solution should be discarded.
Q4: Can I use a prepared this compound dilution that has been stored at room temperature?
A4: While some related non-ionic contrast media have shown stability for up to 5 days at room temperature (25°C), storage at elevated temperatures can accelerate chemical degradation. If room temperature storage is unavoidable, the duration should be minimized, and the solution should be rigorously inspected before use.
Q5: Is it necessary to protect prepared this compound dilutions from light?
A5: Yes, this compound solutions are sensitive to light. Exposure to light can induce photodegradation. Therefore, it is essential to store prepared dilutions in light-protecting containers (e.g., amber vials) or in a dark environment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or visible particles in the solution. | - Chemical degradation of this compound. - Contamination of the solution. - Exceeding the solubility limit of this compound in the diluent. | - Do not use the solution. - Discard the solution following institutional guidelines. - Prepare a fresh dilution using sterile techniques and ensure the this compound concentration is within its solubility range for the chosen diluent. |
| The solution has turned yellow or has a noticeable color. | - Chemical degradation, potentially due to oxidation or exposure to light. | - Do not use the solution. - Discard the solution. - Ensure future dilutions are stored protected from light and consider using a diluent with antioxidants if appropriate for the experimental design. |
| Unexpected experimental results using a stored dilution. | - Loss of this compound potency due to degradation. - Change in pH of the solution affecting the experimental system. | - Prepare a fresh dilution of this compound and repeat the experiment. - If the issue persists, consider performing a stability study under your specific experimental conditions to determine the usable shelf-life of your prepared dilutions. - Check the pH of the stored dilution and compare it to a freshly prepared one. |
Data on Stability of Analogous Non-Ionic Iodinated Contrast Media
| Storage Condition | Iopamidol (370 mgI/mL) | Iohexol (300 mgI/mL) | Iodixanol (320 mgI/mL) |
| Refrigerated (2-8°C) | Stable for 5 days | Stable for 5 days | Stable for 5 days |
| Room Temperature (25°C) | Stable for 5 days | Stable for 5 days | Stable for 5 days |
| Elevated Temperature (40°C) | Stable for 5 days | Stable for 5 days | Stable for 5 days |
Stability was assessed by visual appearance, turbidity, pH, and drug concentration.
Experimental Protocols
Stability Indicating HPLC Method for this compound
This protocol is adapted from a study that developed a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This method can be used to quantify the concentration of this compound in prepared dilutions and assess its stability over time.
1. Chromatographic Conditions:
-
Column: Zodiac phenyl C18 (250 mm × 4.5 mm; 5 µm particle size)
-
Mobile Phase: Water:Methanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Retention Time of this compound: Approximately 4.11 minutes
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
From the stock solution, prepare a series of standard solutions at different concentrations (e.g., ranging from 250 µg/mL to 750 µg/mL) to generate a calibration curve.
3. Sample Preparation:
-
Dilute the prepared this compound solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Determine the peak area of this compound in the chromatograms.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
5. Stability Assessment:
-
Analyze the samples at defined time points (e.g., 0, 24, 48, 72, 96, and 120 hours) under the specified storage conditions.
-
A change in concentration of less than 10% from the initial concentration is generally considered stable.
Visualizations
Caption: Workflow for assessing the stability of prepared this compound dilutions.
Caption: Decision tree for troubleshooting issues with stored this compound dilutions.
References
- 1. Compatibility and stability of non-ionic iodinated contrast media in peritoneal dialysis solution and safe practice considerations for CT peritoneography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Optiray Injection (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Ioversol versus Iopamidol for Cerebral Angiography
In the realm of neuroimaging research, the choice of contrast media for cerebral angiography is a critical decision that can influence both the quality of diagnostic images and the safety and comfort of the subject. This guide provides a detailed comparison of two widely used non-ionic, low-osmolar contrast agents: Ioversol and Iopamidol (B1672082). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of contrast media for preclinical and clinical research involving cerebral angiography.
Performance and Efficacy: A Quantitative Comparison
Clinical and preclinical studies have evaluated the performance of this compound and Iopamidol across several key metrics, including image quality, patient comfort, and the incidence of adverse effects. While both agents are considered safe and effective for cerebral angiography, some differences have been noted.
Image Quality
The primary function of a contrast agent is to provide clear and detailed visualization of the cerebral vasculature. In comparative studies, both this compound and Iopamidol have been shown to produce high-quality angiograms suitable for diagnostic purposes.
| Metric | This compound | Iopamidol | Study Details |
| Overall Image Quality | Good to Excellent | Good to Excellent | Double-blind study in computed body tomography.[1] |
| Diagnostic Adequacy | Deemed diagnostic in all cases | Deemed diagnostic in all but one case | Study involving 81 patients for computed body tomography.[1] |
Patient Comfort and Tolerability
Patient comfort during contrast administration is a significant consideration, as discomfort can lead to motion artifacts on the resulting images. The sensation of heat is a common side effect of iodinated contrast media.
| Metric | This compound 320 | Iopamidol 300 | Study Details |
| Sensation of Heat | Significantly less heat perceived | More significant heat sensation | Double-blind study in 60 patients undergoing cerebral angiography.[2] |
Experimental Protocols
The following sections detail typical experimental protocols for cerebral angiography using this compound and Iopamidol, based on information from clinical studies and drug prescribing information.
Cerebral Angiography Protocol
A standard cerebral angiography procedure involves the selective catheterization of the cerebral arteries and the injection of a contrast agent to visualize the blood vessels under X-ray fluoroscopy.
Patient Population: Adult patients with suspected cerebrovascular disease.
Contrast Agents:
-
This compound (e.g., Optiray 320, 320 mgI/mL)
-
Iopamidol (e.g., Isovue 300, 300 mgI/mL)
Injection Parameters (Typical Ranges):
| Vessel | Injection Rate (mL/s) | Total Volume (mL) |
| Common Carotid Artery | 7 - 8 | 10 - 12 |
| Internal Carotid Artery | 5 - 6 | 8 - 10 |
| Vertebral Artery | 4 - 5 | 6 - 8 |
Note: Injection parameters can vary based on institutional protocols and individual patient factors.
Imaging Parameters: Digital Subtraction Angiography (DSA) is the standard imaging technique. Imaging is typically performed in multiple phases to capture the arterial, capillary, and venous phases of cerebral circulation.
Assessment of Image Quality: Image quality is often assessed subjectively by experienced neuroradiologists using a rating scale. A common 5-point scale is:
-
Nondiagnostic: Poor visualization of vessels.
-
Poor: Compromised visualization of both large and small vessels.
-
Average: Diagnostic value for large vessels but compromised visualization of small vessels.
-
Good: Excellent visualization of large vessels with minimal compromise of small vessel visualization.
-
Excellent: Excellent visualization of both large and small vessels.[3]
Assessment of Patient Comfort: Patient comfort, particularly the sensation of heat, is typically evaluated using a questionnaire or a verbal rating scale immediately following the injection. A common method is a 4-point scale: 1 = none, 2 = mild, 3 = moderate, 4 = severe.
Potential Mechanisms of Neurotoxicity: A Look at the Cellular Level
While generally safe, iodinated contrast media can, in rare instances, induce neurotoxic effects. Research into the cellular mechanisms underlying these effects is ongoing. Two potential pathways are highlighted below: disruption of the blood-brain barrier and induction of oxidative stress.
Blood-Brain Barrier Disruption
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Preclinical studies suggest that some contrast agents may transiently increase the permeability of the BBB.
A study in a rat model demonstrated that intracarotid administration of this compound led to a temporary increase in BBB permeability. This was associated with a decrease in the expression of the tight junction proteins Zonula Occludens-1 (ZO-1) and Occludin, which are critical for maintaining the integrity of the BBB.[4] The proposed mechanism involves the tyrosine phosphorylation of occludin, which weakens its interaction with ZO-1 and other scaffolding proteins, leading to the disassembly of tight junctions and increased paracellular permeability.
Oxidative Stress and Mitochondrial Dysfunction
Another proposed mechanism of contrast media-induced toxicity involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress. Iopamidol has been shown in preclinical models to induce mitochondrial dysfunction, leading to ATP depletion and an increase in mitochondrial superoxide (B77818) and ROS accumulation. This oxidative stress can damage cellular components, including proteins and lipids, and may contribute to cellular dysfunction and apoptosis.
Conclusion
Both this compound and Iopamidol are effective and well-tolerated contrast agents for cerebral angiography in a research setting. The choice between them may be guided by specific experimental priorities. This compound may offer an advantage in studies where patient comfort and minimizing motion artifacts are paramount, due to the significantly lower sensation of heat reported by patients. In terms of image quality, both agents perform comparably, providing excellent diagnostic visualization.
For researchers investigating the neurological effects of contrast media, the potential for this compound to transiently modulate the blood-brain barrier and for Iopamidol to induce oxidative stress present distinct avenues for further study. Understanding these differential cellular effects can inform the design of future neuroimaging studies and the development of even safer and more effective contrast agents. Researchers should always adhere to established institutional protocols and consider the specific requirements of their study when selecting and administering any contrast medium.
References
- 1. drugs.com [drugs.com]
- 2. Isovue, Scanlux (iopamidol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Image Quality of Low-Dose Cerebral Angiography and Effectiveness of Clinical Implementation on Diagnostic and Neurointerventional Procedures for Intracranial Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of contrast media in cerebral angiography: iopamidol vs. methylglucamine iothalamate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of Ioversol and Iohexol in preclinical imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical imaging efficacy of two common non-ionic, low-osmolar iodinated contrast agents: Ioversol and Iohexol (B1672079). The information presented is based on available preclinical data to assist researchers in selecting the appropriate contrast agent for their imaging studies.
Executive Summary
This compound and Iohexol are widely used X-ray contrast agents in both clinical and preclinical settings. Both agents enhance the attenuation of X-rays, enabling better visualization of anatomical structures and physiological processes. While direct head-to-head preclinical studies comparing their imaging efficacy are limited, this guide synthesizes available data to provide a comparative overview. In general, both agents are effective for contrast-enhanced computed tomography (CT) imaging in animal models. Some studies suggest subtle differences in their physicochemical properties and safety profiles which may influence the choice for specific research applications.
Quantitative Data Comparison
The following tables summarize quantitative data from preclinical studies involving this compound and Iohexol. It is important to note that this data is compiled from separate studies and may not represent a direct, controlled comparison.
Table 1: Preclinical CT Signal Enhancement
| Parameter | This compound | Iohexol | Animal Model | Study Focus |
| Signal Enhancement (Hounsfield Units - HU) | Data not explicitly available in preclinical studies reviewed. Clinical studies confirm effective enhancement. | Blood: 411 ± 56 HU (at 13 min) Infarcted Myocardium: 431 ± 111 HU (at 13 min) Healthy Myocardium: 182 ± 29.4 HU (at 13 min)[1] | Murine model of myocardial infarction[1] | Cardiac CT imaging[1] |
| Signal-to-Noise Ratio (SNR) | Preclinical data not specifically found. | A study using an extracellular vesicle formulation of iohexol reported a great increase in CT signal-to-noise ratio in neoplastic tissue.[2][3] | Mouse model of colorectal cancer | Tumor imaging |
| Contrast-to-Noise Ratio (CNR) | Preclinical data not specifically found. | No direct preclinical comparative data found. | - | - |
Table 2: Biodistribution and Safety
| Parameter | This compound | Iohexol | Animal Model(s) | Key Findings |
| Biodistribution | Data on specific organ distribution from preclinical imaging studies is limited in the reviewed literature. | Primarily distributed in the extracellular fluid and rapidly excreted by the kidneys. Encapsulation in nanoparticles can alter biodistribution and prolong circulation. | Mice, Rats | Both are rapidly cleared from circulation when administered in their free form. |
| Acute Toxicity (LD50) | Intravenous LD50 in mice is greater than 12 g I/kg. | Intravenous LD50 in mice is comparable to this compound. | Mice, Rats, Rabbits, Dogs | No significant differences in acute intravenous toxicity were found between this compound and Iohexol in mice. |
| Neurotoxicity | In rats, acute intracisternal injections demonstrated far less toxicity than Iohexol. | Higher neurotoxicity compared to this compound in one rat study. | Rats, Dogs, Monkeys | This compound may have a better safety profile for intrathecal administration. |
Experimental Protocols
Detailed methodologies are crucial for reproducible preclinical imaging studies. Below are representative protocols for contrast-enhanced CT imaging using this compound and Iohexol, based on published literature.
This compound-Enhanced CT Imaging of Articular Cartilage
-
Animal Model: Murine models are commonly used.
-
Contrast Agent Preparation: A 30% concentration of this compound is prepared.
-
Administration: Intravenous injection. The signal reaches equilibrium within 5 minutes and remains stable for up to 60 minutes.
-
Imaging: Micro-CT scanning is performed to visualize the articular cartilage.
-
Image Analysis: CT attenuation values are measured to differentiate cartilage from bone and surrounding tissues.
Iohexol-Enhanced Tumor Imaging
-
Animal Model: Mouse model of colorectal cancer with subcutaneous tumors.
-
Contrast Agent Preparation: Iohexol (e.g., Accupaque Iohexol Injection 300 mg/mL).
-
Administration: Intravenous injection of free Iohexol or Iohexol loaded into a delivery vehicle (e.g., extracellular vesicles).
-
Imaging: In vivo CT scans are performed at various time points post-injection (e.g., 5 minutes and 24 hours) to evaluate the accumulation of the contrast agent in the tumor tissue.
-
Image Analysis: Semiquantitative densitometric analysis is performed on CT images of explanted organs to compare signal intensities. The signal-to-noise ratio in the tumor region can also be calculated.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a preclinical contrast-enhanced imaging study.
As no specific signaling pathways directly modulated by this compound or Iohexol in the context of imaging efficacy were identified in the preclinical literature, a signaling pathway diagram is not included. The primary mechanism of action for these agents is the physical property of X-ray attenuation by iodine, rather than interaction with specific biological pathways to produce a contrast effect.
References
A Head-to-Head Comparison of Low-Osmolar Non-Ionic Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of four commonly used low-osmolar non-ionic contrast agents: iohexol, iopamidol, ioversol, and iopromide (B1672085). The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of these agents in their studies.
Physicochemical Properties
The physicochemical properties of contrast agents, such as viscosity, osmolality, and hydrophilicity, play a crucial role in their performance and safety profile. The following table summarizes these key parameters for the four agents, all at a concentration of 300 mg I/mL.
| Property | Iohexol | Iopamidol | This compound | Iopromide |
| Viscosity (mPa·s at 37°C) | 6.3 | 4.7 | 5.8 | 5.2 |
| Osmolality (mOsm/kg H₂O) | 672 | 616 | 792 | 607 |
| Hydrophilicity (Log P) | -3.05[1] | -2.42[2] | -2.98[3] | -2.7 |
Note: A lower Log P value indicates greater hydrophilicity.
Safety and Tolerability Profile
The safety and tolerability of contrast agents are of paramount importance. The following table provides a comparative summary of the incidence of adverse drug reactions (ADRs), including hypersensitivity reactions and contrast-induced nephropathy (CIN), based on available clinical data.
| Adverse Event | Iohexol | Iopamidol | This compound | Iopromide |
| Overall ADRs (%) | 2.0% - 16.9%[4][5] | 2.2% - 14.3% | 0.20% - 1.8% | 3.5% - 45.5% |
| Severe Hypersensitivity Reactions (%) | ~0.01% | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Contrast-Induced Nephropathy (CIN) (%) | No statistically significant difference among LOCMs | No statistically significant difference among LOCMs | No statistically significant difference among LOCMs | No statistically significant difference among LOCMs |
Note: The reported incidence of ADRs can vary significantly based on study design, patient population, and reporting methodology. Some studies indicate that iomeprol (B26738) and iopromide may be associated with a higher incidence of adverse reactions. However, a meta-analysis found no clinically important difference in the risk of CIN among different low-osmolar contrast media.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for measuring the key physicochemical properties of contrast agents.
Viscosity Measurement (Rotational Viscometer)
Objective: To determine the dynamic viscosity of the contrast agent solution.
Apparatus: Rotational viscometer with a suitable spindle and a temperature-controlled water bath.
Procedure:
-
Calibrate the viscometer using a certified viscosity standard.
-
Equilibrate the contrast agent sample to the desired temperature (e.g., 37°C) in the water bath.
-
Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Immerse the spindle into the center of the sample container, ensuring the sample level is at the immersion mark on the spindle shaft.
-
Allow the spindle to rotate for a sufficient time to obtain a stable reading.
-
Record the viscosity value in millipascal-seconds (mPa·s).
-
Perform multiple readings and calculate the average viscosity.
Osmolality Measurement (Freezing Point Depression Osmometer)
Objective: To determine the osmolality of the contrast agent solution.
Apparatus: Freezing point depression osmometer.
Procedure:
-
Calibrate the osmometer using standard solutions of known osmolality.
-
Pipette a precise volume of the contrast agent sample into a sample tube.
-
Place the sample tube into the osmometer's cooling chamber.
-
Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing.
-
The osmometer measures the freezing point of the sample, which is directly proportional to its osmolality.
-
The result is displayed in milliosmoles per kilogram of water (mOsm/kg H₂O).
Hydrophilicity Measurement (Octanol-Water Partition Coefficient - Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (Log P) as a measure of hydrophilicity.
Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or high-performance liquid chromatography (HPLC) system.
Procedure:
-
Prepare a stock solution of the contrast agent in the aqueous phase (water or buffer).
-
Add a known volume of the stock solution and an equal volume of n-octanol to a separatory funnel.
-
Shake the funnel vigorously for a predetermined amount of time to allow for partitioning of the contrast agent between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and octanol (B41247) phases.
-
Determine the concentration of the contrast agent in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The Log P value is the base-10 logarithm of the partition coefficient.
Visualizing Mechanisms of Adverse Reactions
To better understand the potential adverse effects of contrast agents, the following diagrams illustrate the key signaling pathways involved in contrast-induced nephropathy and hypersensitivity reactions.
References
- 1. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative Effect of Contrast Media Type on the Incidence of Contrast-Induced Nephropathy: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H24I3N3O9 | CID 3741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of the Safety of Seven Iodinated Contrast Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
A Comparative Guide to Ioversol Enhancement and Tissue Perfusion Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ioversol's performance as a contrast agent in tissue perfusion imaging with other commonly used alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate contrast medium for preclinical and clinical research.
This compound, a non-ionic, low-osmolar iodinated contrast medium, is widely utilized in computed tomography (CT) to enhance the visualization of tissues and blood vessels. Its efficacy in tissue perfusion studies is contingent on its ability to generate a distinct and measurable change in tissue attenuation over time, which is then used to derive key perfusion markers. This guide compares the performance of this compound with other contrast agents, focusing on quantitative enhancement data and the experimental protocols used to obtain them.
Quantitative Comparison of Contrast Agent Performance
The selection of a contrast agent can significantly influence the quantification of tissue perfusion parameters. The following tables summarize the comparative performance of this compound against other iodinated contrast media.
| Contrast Agent | Weight Factor Ratio (vs. Iodixanol) | Relative Contrast Enhancement Ability |
| Iodixanol | 1.000 | Reference |
| Iopamidol | ~1.000 | Similar to Iodixanol |
| Iomeprol | ~1.000 | Similar to Iodixanol |
| Iopromide | 0.980 | Slightly lower than Iodixanol |
| This compound | 0.962 | Lower than Iodixanol |
| Iohexol | 0.944 | Lowest among the compared agents |
| Table 1: Comparison of the contrast enhancement efficacy of six non-ionic iodinated contrast media. The weight factor ratio, derived from a formula predicting pixel value ratios, indicates the relative ability of each contrast medium to enhance a digital subtraction angiography (DSA) image. A lower ratio suggests a lower contrast enhancement ability.[1] |
| Contrast Agent | Effect on Circulating Blood Volume (CBV) | Notes |
| This compound | Comparable to Iohexol | The change in CBV was significantly less than that induced by the ionic contrast medium iothalamate and the non-ionic medium iopamidol. The degree of CBV increase was related to the total amount of iodine injected, not the volume.[2] |
| Iohexol | Comparable to this compound | |
| Iopamidol | Greater increase in CBV than this compound | |
| Iothalamate (ionic) | Greater increase in CBV than this compound | |
| Table 2: Comparative effects of different contrast media on circulating blood volume in a canine model.[2] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reliable assessment of tissue perfusion. Below are representative protocols for dynamic contrast-enhanced computed tomography (DCE-CT) studies.
General Protocol for Cerebral CT Perfusion in Acute Stroke
This protocol is designed to assess cerebral blood flow and volume to identify the ischemic penumbra and core infarct zone.
-
Patient Preparation: Establish intravenous access, typically with a large-bore catheter (18-20 gauge) in the antecubital vein, to ensure a rapid and consistent bolus injection.
-
Imaging Technique:
-
Scanner: Multi-detector CT (MDCT) scanner.
-
Scan Type: Dynamic (cine) acquisition over a predefined brain region.
-
Scan Parameters: Low tube voltage (e.g., 80 kVp) to maximize iodine contrast, with appropriate tube current to manage radiation dose.
-
-
Contrast Injection:
-
Agent: Non-ionic, low-osmolar contrast medium (e.g., this compound 320 mgI/mL).
-
Volume: Typically 40-50 mL.
-
Injection Rate: 4-7 mL/s, followed by a saline flush (20-40 mL) at the same rate to ensure a compact bolus.
-
-
Data Acquisition:
-
Timing: A series of images are acquired rapidly over approximately 45-60 seconds to capture the first pass of the contrast agent through the cerebral vasculature.
-
Temporal Resolution: High temporal resolution (e.g., 1-2 seconds per scan) is critical for accurately mapping the time-attenuation curve.
-
-
Data Analysis:
-
Software: Specialized perfusion analysis software is used to generate parametric maps.
-
Parameters: Cerebral Blood Flow (CBF), Cerebral Blood Volume (CBV), Mean Transit Time (MTT), and Time to Peak (TTP) are calculated for each voxel. These parameters are derived from the time-attenuation curves of the tissue and a selected arterial input function (AIF).
-
Experimental Protocol for Tumor Perfusion in a Mouse Model
This protocol is adapted for small animal imaging to assess tumor vascularity and response to therapy.
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Place a catheter in the tail vein for contrast agent administration.
-
Monitor physiological parameters such as respiration and body temperature throughout the procedure.
-
-
Imaging Technique:
-
Scanner: Micro-CT scanner with high spatial and temporal resolution.
-
-
Contrast Injection:
-
Agent: this compound.
-
Dose: Intravenous injection resulting in a tumor iodine concentration of approximately 2 mg I/mL has been shown to significantly increase the CT signal.[3]
-
Injection Rate: A controlled injection rate is maintained using a syringe pump.
-
-
Data Acquisition:
-
Timing: Dynamic scanning is performed to capture the enhancement in the tumor region. The signal can reach equilibrium within 5 minutes and remain stable for up to 30-60 minutes.[3]
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the tumor and healthy tissue to generate time-attenuation curves.
-
Perfusion parameters are calculated to assess tumor vascularity.
-
Visualization of Key Concepts
To better understand the processes involved in tissue perfusion analysis, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Conclusion
The choice of an iodinated contrast agent for tissue perfusion studies has a measurable impact on the resulting quantitative parameters. While this compound is a widely used and effective contrast agent, its contrast enhancement ability may be slightly lower than that of other non-ionic agents like iodixanol, iopamidol, and iomeprol. However, this compound demonstrates a favorable profile concerning its effect on circulating blood volume, comparable to Iohexol and less impactful than Iopamidol. For researchers and drug development professionals, it is imperative to consider these differences and to standardize experimental protocols to ensure the accuracy and reproducibility of tissue perfusion measurements. The provided experimental workflows and conceptual diagrams serve as a foundation for designing and interpreting such studies.
References
- 1. Comparison of different contrast agents and doses for quantitative MR myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of intravenous injection of this compound, a nonionic contrast medium, on circulating blood volume: comparison among different combinations of its dose and volume injected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of this compound and other contrast media on the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Ioversol in Oncological Imaging: A Comparative Guide to Contrast Agent Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research and clinical practice, the choice of contrast agent for computed tomography (CT) imaging is pivotal for accurate tumor detection, characterization, and response assessment. Ioversol (Optiray®), a second-generation, low-osmolar, non-ionic iodinated contrast medium, is widely utilized. This guide provides an objective comparison of this compound with other commonly used contrast agents—specifically Iohexol, Iopromide, and Iodixanol—in the context of imaging specific tumor types. The information herein is supported by experimental data to aid in the selection of the most appropriate agent for preclinical and clinical imaging studies.
Principles of Contrast Enhancement in Tumor Imaging
The efficacy of iodinated contrast agents in tumor imaging hinges on the unique pathophysiology of the tumor microenvironment. Tumors often exhibit increased vascularity and vessel permeability, a phenomenon largely driven by angiogenesis. This process is regulated by complex signaling pathways, with the Vascular Endothelial Growth Factor (VEGF) pathway playing a central role. The degree of contrast enhancement observed in a tumor is therefore a surrogate marker for its vascular characteristics.
The Role of the VEGF Signaling Pathway in Contrast Enhancement
The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones, which is a hallmark of cancer.[1][2] Tumor cells, often in response to hypoxia, secrete VEGF-A, which binds to its receptor (VEGFR2) on endothelial cells.[3] This interaction triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new, often leaky, blood vessels.[2][3] This increased vascular permeability, coupled with a higher blood volume in the tumor tissue, allows for greater accumulation of iodinated contrast agents compared to surrounding healthy tissue. Consequently, tumors with high VEGF expression often exhibit strong enhancement on contrast-enhanced CT scans. The mechanism is a passive accumulation of the contrast agent in the interstitial space of the tumor, driven by the concentration gradient between the blood vessels and the extravascular space.
Below is a diagram illustrating the relationship between the VEGF signaling pathway and the mechanism of contrast agent enhancement in tumors.
Comparative Performance of this compound in Specific Tumor Types
The choice of a low-osmolar contrast agent like this compound is often predicated on its favorable safety profile. However, its performance in terms of image quality and enhancement characteristics compared to other agents can be tumor-type specific.
Hepatocellular Carcinoma (HCC)
In the imaging of hepatocellular carcinoma, the degree of enhancement in different phases of contrast administration is critical for diagnosis. A retrospective intraindividual comparative study was conducted on patients with primary HCC to assess the impact of different concentrations of iodine contrast agents on CT image quality.
| Parameter | This compound (350 mg I/mL) - High Concentration | Iohexol (300 mg I/mL) - Low Concentration | P-value |
| Liver Parenchyma CT Value (HU) | |||
| Portal Venous Phase | Significantly Higher | Lower | < 0.05 |
| Delayed Phase | Significantly Higher | Lower | < 0.05 |
| Abdominal Aorta CT Value (HU) | Significantly Higher | Lower | < 0.05 |
| Hepatic Portal Vein CT Value (HU) | Significantly Higher | Lower | < 0.05 |
| HCC Lesion CT Value (HU) | No Significant Difference | No Significant Difference | > 0.05 |
| Subjective Image Quality Score | Superior | Inferior | < 0.05 |
| Data synthesized from a study comparing high-concentration this compound with low-concentration Iohexol in patients with hepatocellular carcinoma. |
The study concluded that a high-concentration iodinated contrast agent like this compound is effective in enhancing the visual clarity of the liver parenchyma, aorta, and portal vein in individuals with primary hepatocellular carcinoma. However, there was no statistically significant difference in the enhancement of the HCC lesions themselves between the two agents.
Lung Cancer
For lung nodules, the degree of enhancement is an indicator of malignancy and vascularity. Malignant pulmonary neoplasms tend to enhance significantly more than benign lesions. While direct comparative studies between this compound and other agents for specific lung cancer histologies are limited, a study on contrast-enhanced micro-CT in mouse models of non-small-cell lung cancer compared iopamidol (B1672082) with other agents. The results showed that a nanoparticulate agent provided the best contrast, while iopamidol only offered a marginal increase in contrast resolution compared to saline. This suggests that for preclinical lung cancer imaging, the choice of agent can significantly impact tumor visualization.
Breast Cancer
Brain Tumors
In cranial CT, this compound has been shown to be safe, well-tolerated, and effective, providing excellent or good radiographic quality for enhanceable brain lesions. In a mouse model of brain tumors, intravenous injection of this compound resulted in an iodine concentration of approximately 2 mg I/mL in the tumor region, significantly increasing the CT signal, with the enhancement predominantly at the tumor margins. This enhancement remained stable for up to 30 minutes post-injection.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of research findings. Below is a generalized workflow for preclinical contrast-enhanced CT imaging of tumors in a mouse model, based on methodologies described in the literature.
Generalized Workflow for Preclinical Contrast-Enhanced Tumor Imaging
Detailed Methodologies:
-
Animal Models: Tumor models are typically established by subcutaneous or orthotopic implantation of cancer cells into immunodeficient mice.
-
Anesthesia and Monitoring: Anesthesia is commonly induced and maintained with isoflurane. Animal vitals should be monitored throughout the procedure.
-
CT Scanning Parameters: For micro-CT, typical parameters include a tube voltage of 45-70 kVp and a current of 400-500 µA.
-
Contrast Agent Administration: The contrast agent is typically administered as a bolus injection via the tail vein. The volume and concentration will depend on the specific agent and the research question.
-
Image Analysis: Post-acquisition, images are reconstructed, and regions of interest (ROIs) are drawn around the tumor and control tissues to measure the change in Hounsfield Units (HU) before and after contrast administration.
Conclusion
This compound is a safe and effective low-osmolar contrast agent for tumor imaging across various cancer types. In hepatocellular carcinoma, its higher concentration formulation provides superior enhancement of the liver parenchyma and major vessels compared to lower concentration Iohexol, although enhancement of the tumor itself may not be significantly different. For brain tumors, this compound has demonstrated effective enhancement, particularly at the tumor margins.
The degree of tumor enhancement is intrinsically linked to the underlying tumor biology, especially the vascularity and permeability driven by pathways such as VEGF. Therefore, when selecting a contrast agent, researchers should consider not only the physical properties of the agent but also the specific characteristics of the tumor model being investigated. While direct comparative data for this compound against all other agents for every tumor type is not exhaustively available, the principles of contrast enhancement and the existing data suggest that this compound remains a robust choice for many oncological imaging applications. Future studies with direct head-to-head comparisons in a wider range of tumor models will be beneficial for further refining the selection of contrast agents in specific research contexts.
References
- 1. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pivotal role of vascular endothelial growth factor pathway in tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of VEGF and VEGF Trap on vascular endothelial cell signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of Ioversol-Enhanced CT Imaging
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Iodinated Contrast Media Performance
In the realm of preclinical and clinical research, the precise and reproducible quantification of tissue enhancement in computed tomography (CT) is paramount. The choice of contrast agent can significantly impact image quality, diagnostic accuracy, and the overall outcome of imaging-based studies. This guide provides a comprehensive, data-driven comparison of Ioversol (a low-osmolar, non-ionic iodinated contrast medium) with other commonly used contrast agents. By presenting key performance indicators, detailed experimental protocols, and visual representations of workflows and molecular properties, this document aims to equip researchers with the necessary information to make informed decisions for their specific imaging needs.
Quantitative Performance Analysis
The following tables summarize the key quantitative performance indicators of this compound in comparison to other low-osmolar and iso-osmolar contrast agents. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Comparison of Vascular Enhancement in CT Angiography
| Contrast Agent | Iodine Concentration (mgI/mL) | Mean Aortic Enhancement (HU) | Study Population |
| This compound 350 | 350 | 626 (SD, 183.83) | Infants |
| Iomeprol 350 | 350 | 605.9 (SD, 177.23) | Infants |
| Iopromide 370 | 370 | 530.83 (SD, 175.56) | Infants |
| Iodixanol 320 | 320 | 354.91 (SD, 115.81) | Infants |
HU: Hounsfield Units; SD: Standard Deviation. Data extracted from a retrospective comparison in infants undergoing cardiothoracic CTA.[1]
Table 2: Comparison of Image Quality and Safety Parameters
| Parameter | This compound | Iodixanol | Iohexol | Iopromide | Finding |
| Diagnostic Image Quality | Considered diagnostic in 99.3% of examinations.[2] | No significant difference in angiographic quality compared to Iohexol.[2] | Comparable diagnostic quality to other low-osmolar agents.[1] | Excellent image quality, no significant difference from this compound.[3] | All agents generally provide high-quality diagnostic images. |
| Contrast-Induced Nephropathy (CIN) Incidence | 8.3% (in diabetic patients). | 2.5% (in diabetic patients). | - | - | Iodixanol showed a significantly lower incidence of CIN in diabetic patients compared to this compound. |
| Adverse Drug Reactions (Overall) | 34.6% (in cerebrovascular procedures). | 28.3% (in cerebrovascular procedures). | - | - | This compound was associated with a greater overall occurrence of ADRs in this specific procedural context. |
| Central Nervous System ADRs | 21.1% (in cerebrovascular procedures). | 12.6% (in cerebrovascular procedures). | - | - | This compound was associated with a higher rate of CNS ADRs compared to Iodixanol in this setting. |
Experimental Protocols
Reproducible quantitative analysis of CT enhancement relies on standardized experimental protocols. Below is a detailed methodology synthesized from various studies for assessing contrast agent performance.
Objective: To quantitatively compare the enhancement characteristics of this compound with an alternative contrast agent in a specific anatomical region using CT.
Materials:
-
CT scanner (e.g., 64-slice multidetector CT)
-
This compound (e.g., Optiray 320 or 350)
-
Alternative contrast agent (e.g., Iodixanol 320, Iohexol 350)
-
Power injector
-
Saline flush
-
Image analysis software
Procedure:
-
Patient/Subject Preparation:
-
Ensure adequate hydration of the subject prior to the procedure.
-
Obtain baseline (pre-contrast) CT scans of the region of interest.
-
-
Contrast Administration:
-
Administer a weight-based dose of the contrast agent (e.g., 1.5 mL/kg).
-
Use a power injector to ensure a consistent flow rate (e.g., 3-5 mL/s).
-
Follow the contrast injection with a saline flush (e.g., 30-50 mL) at the same injection rate to push the contrast bolus and reduce artifacts.
-
-
CT Image Acquisition:
-
Employ a bolus tracking technique with a region of interest (ROI) placed in a major artery (e.g., abdominal aorta) to trigger the scan at the optimal time.
-
Define the trigger threshold (e.g., 100 HU above baseline).
-
Acquire images at predefined phases of enhancement (e.g., arterial, portal venous, delayed phases) with consistent scan parameters (e.g., tube voltage, tube current, slice thickness).
-
-
Quantitative Image Analysis:
-
Place ROIs of a standardized size on the target anatomical structures (e.g., aorta, liver parenchyma, tumor tissue) on both pre- and post-contrast images.
-
Measure the mean CT attenuation in Hounsfield Units (HU) within each ROI.
-
Calculate the net enhancement (Post-contrast HU - Pre-contrast HU).
-
Measure image noise as the standard deviation of pixel values in a homogeneous area.
-
Calculate the Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR).
-
Perform statistical analysis to compare the quantitative parameters between the different contrast agents.
-
Caption: Workflow for quantitative CT enhancement analysis.
Comparative Properties of Iodinated Contrast Media
The selection of a contrast agent is often a balance between its physicochemical properties, efficacy, and safety profile. This compound is a second-generation, low-osmolar, non-ionic monomer. The diagram below illustrates its positioning relative to other classes of iodinated contrast media.
References
A Comparative Guide to the Side Effect Profiles of Ioversol and Other Contrast Media in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Ioversol, a non-ionic, low-osmolar iodinated contrast medium, with other commonly used contrast agents in preclinical animal models. The information is compiled from various experimental studies to assist researchers in making informed decisions for their specific research needs.
Executive Summary
Iodinated contrast media are essential for various diagnostic and interventional imaging procedures. However, their use is associated with potential side effects, including hypersensitivity reactions, nephrotoxicity, and hemodynamic instability. This compound has been developed to minimize these risks. This guide presents a comparative analysis of this compound's performance against other contrast agents, focusing on key safety parameters evaluated in animal models. The data indicates that this compound generally exhibits a favorable safety profile, comparable or superior to other low-osmolar, non-ionic contrast media and significantly better than high-osmolar, ionic agents.
Data Presentation: Quantitative Comparison of Side Effects
The following tables summarize the quantitative data on the side effect profiles of this compound compared to other contrast media in various animal models.
Table 1: Acute Intravenous Toxicity (LD50)
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. A higher LD50 value indicates lower acute toxicity.
| Contrast Medium | Animal Model | LD50 (g I/kg) | Reference |
| This compound | Mouse | >12[1], 17[2] | [1][2] |
| Rat | >12[1], 15 | ||
| Rabbit | >12, ≥25 | ||
| Dog | >12 | ||
| Iohexol | Mouse | No significant difference compared to this compound | |
| Iopamidol | Mouse | No significant difference compared to this compound | |
| Iodixanol | Mouse (Male) | 17.9 | |
| Mouse (Female) | 16.2 | ||
| Rat (Male) | 18.8 | ||
| Rat (Female) | 22.0 | ||
| Monkey | >10.0 |
Note: A direct quantitative comparison of LD50 values for Iohexol and Iopamidol with this compound was not available in the searched literature, which only stated "no significant differences" in mice.
Table 2: Histamine (B1213489) Release
Histamine release from mast cells is a key mechanism underlying hypersensitivity reactions to contrast media.
| Contrast Medium | Animal Model | Relative Histamine Release | Reference |
| This compound | Rat (Peritoneal Mast Cells) | Least | |
| Iohexol | Rat (Peritoneal Mast Cells) | More than this compound | |
| Iopamidol | Rat (Peritoneal Mast Cells) | More than this compound | |
| Meglumine Sodium Amidotrizoate (MSA) | Rat (Peritoneal Mast Cells) | Most |
Note: The study qualitatively describes the histamine release induced by this compound as the "least" among the tested agents. Specific percentages of histamine release were not provided.
Table 3: Hemodynamic Effects
Intravascular administration of contrast media can induce hemodynamic changes, including effects on blood pressure and heart rate.
| Contrast Medium | Animal Model | Effect on Myocardial Contractility, Left Ventricular Pressure, Mean Arterial Pressure | Comparison with this compound | Reference |
| This compound | Dog, Rat | Minimal to moderate decreases | - | |
| Iohexol | Dog, Rat | Comparable to this compound | Minimal to moderate decreases | |
| Iopamidol | Dog, Rat | Comparable to this compound | Minimal to moderate decreases | |
| Diatrizoate (Ionic) | Dog, Rat | More profound decreases than this compound | - |
Note: The available literature describes the hemodynamic effects in comparative terms. Precise quantitative data (e.g., percentage change from baseline) from head-to-head animal studies were not available.
Table 4: Nephrotoxicity Markers
Nephrotoxicity is a significant concern with iodinated contrast media. It can be assessed by histological changes and biomarkers.
| Contrast Medium | Animal Model | Parameter | Observation | Reference |
| This compound | Rat (High Dose) | Renal Cytoplasmic Tubular Vacuolation | Reversible | |
| This compound | Cat | Serum Creatinine, SDMA, UPC | No significant short-term effects | |
| Iohexol | Rat | Renal Tubular Vacuolation | Present and prominent | |
| Iopromide | Rat | Renal Tubular Vacuolation | Present | |
| Diatrizoate (Ionic) | Rat | Renal Tubular Vacuolation | Present |
Note: Direct quantitative scoring of vacuolation comparing this compound with other agents in the same study was not found. The study in cats suggests a good renal safety profile for this compound in adequately hydrated animals.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Acute Intravenous Toxicity (LD50) Determination
-
Objective: To determine the median lethal dose (LD50) of the contrast medium.
-
Animal Models: Mice, rats, rabbits, and dogs.
-
Methodology:
-
Animals are divided into groups, with each group receiving a different single intravenous dose of the contrast medium.
-
The doses are typically administered as a bolus injection.
-
Animals are observed for a period of 7 to 14 days for signs of toxicity and mortality.
-
The LD50 is calculated using statistical methods (e.g., probit analysis) based on the mortality data at different dose levels.
-
-
Parameters Measured: Mortality, clinical signs of toxicity (e.g., changes in activity, respiration, posture), and body weight changes.
Histamine Release Assay from Rat Peritoneal Mast Cells
-
Objective: To quantify the amount of histamine released from mast cells upon exposure to contrast media.
-
Animal Model: Rats.
-
Methodology:
-
Mast cells are harvested from the peritoneal cavity of rats by lavage with a suitable buffer.
-
The isolated mast cells are purified and resuspended in a buffered salt solution.
-
The mast cell suspension is incubated with various concentrations of the contrast media for a defined period (e.g., 10-30 minutes) at 37°C.
-
The reaction is stopped by centrifugation in the cold.
-
The histamine content in the supernatant (released histamine) and the cell pellet (residual histamine) is measured using a fluorometric or enzymatic assay.
-
Histamine release is expressed as a percentage of the total histamine content.
-
Assessment of Hemodynamic Effects in Anesthetized Dogs
-
Objective: To evaluate the cardiovascular effects of contrast media.
-
Animal Model: Dogs.
-
Methodology:
-
Dogs are anesthetized and instrumented for hemodynamic monitoring.
-
Catheters are placed to measure intra-arterial blood pressure, left ventricular pressure, and cardiac output. An electrocardiogram (ECG) is also recorded.
-
Baseline hemodynamic parameters are recorded.
-
The contrast medium is injected intravenously or intra-arterially at a clinically relevant dose and rate.
-
Hemodynamic and ECG parameters are continuously monitored and recorded for a specified period post-injection.
-
-
Parameters Measured: Heart rate, systolic and diastolic blood pressure, left ventricular systolic and end-diastolic pressure, myocardial contractility (e.g., dP/dt), and ECG intervals.
Subacute Toxicity Studies
-
Objective: To assess the potential toxicity of a substance after repeated administration over a period of several weeks.
-
Animal Models: Rats and dogs.
-
Methodology:
-
Animals are administered the contrast medium daily via the intended clinical route (e.g., intravenous) for a period of 4 weeks.
-
Multiple dose groups (low, medium, and high dose) and a control group (vehicle only) are included.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
At the end of the study, a complete necropsy is performed, and organs are weighed and examined for gross and microscopic pathological changes.
-
-
Parameters Measured: Clinical observations, body weight, food/water consumption, hematology, clinical chemistry (including markers of renal and hepatic function), urinalysis, organ weights, and histopathology.
Visualizations
Experimental Workflow for Preclinical Toxicity Assessment of Contrast Media
The following diagram illustrates a typical workflow for evaluating the toxicity of a new contrast medium in animal models.
Caption: General workflow for preclinical toxicity testing of contrast media.
Signaling Pathways
Detailed signaling pathways for contrast media-induced side effects are complex and not fully elucidated in the provided literature. However, the primary mechanisms are understood at a higher level:
-
Hypersensitivity Reactions: These are often pseudo-allergic reactions, not mediated by IgE. They are thought to be caused by the direct stimulation of mast cells and basophils by the contrast medium, leading to the release of histamine and other inflammatory mediators. The osmolality and chemical structure of the contrast agent are contributing factors.
-
Contrast-Induced Nephrotoxicity (CIN): The pathogenesis of CIN is multifactorial and includes:
-
Direct Tubular Toxicity: Contrast agents can be directly toxic to renal tubular epithelial cells, leading to vacuolization and apoptosis.
-
Renal Vasoconstriction and Medullary Hypoxia: Contrast media can cause a reduction in renal blood flow, leading to ischemia, particularly in the renal medulla, which has a high oxygen demand. This hypoxic environment can lead to cellular damage.
-
A simplified logical diagram of these processes is presented below.
Caption: Simplified overview of mechanisms for contrast media side effects.
Conclusion
The preclinical data from animal models suggests that this compound has a favorable safety profile, particularly when compared to high-osmolar ionic contrast media. Its acute toxicity is low, and it demonstrates a reduced potential for inducing histamine release compared to other low-osmolar agents. Hemodynamic effects are generally minimal and comparable to other non-ionic contrast media. While reversible renal tubular vacuolation can occur at high doses, studies in cats with normal hydration did not show significant short-term impacts on key renal biomarkers. For researchers and drug development professionals, this compound represents a viable option where a low-risk profile is a critical consideration in preclinical imaging studies. Further research providing direct quantitative comparisons across a wider range of side effect parameters would be beneficial for a more granular risk-benefit assessment.
References
- 1. Acute and subacute toxicity studies of this compound in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)-glycolamidol]-2,4,6-triiodoisophthalamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility of Ioversol-enhanced imaging in multi-center preclinical trials
For researchers, scientists, and drug development professionals, the reproducibility of preclinical imaging data is paramount for the confident translation of findings from the laboratory to clinical trials. This guide provides a comprehensive comparison of Ioversol-enhanced imaging, offering insights into its performance against other common contrast agents and detailing experimental protocols to aid in the standardization of preclinical studies.
Performance Comparison of Iodinated Contrast Media
The selection of a contrast agent is a critical determinant of image quality and, consequently, the reproducibility of imaging results. This compound, a non-ionic, low-osmolar iodinated contrast agent, is widely used in preclinical and clinical imaging. Its performance, particularly in terms of contrast enhancement, can be compared with other commonly used agents such as Iohexol and Iodixanol.
A key metric for comparing the efficacy of contrast agents is their ability to enhance the radiographic signal. A study evaluating the contrast enhancement efficacy of six non-ionic iodinated contrast media calculated a weight factor ratio, providing a quantitative comparison of their performance. In this analysis, Iohexol was found to have the lowest contrast enhancement ability among the agents tested[1].
| Contrast Agent | Type | Osmolality | Molecular Weight | Weight Factor Ratio (vs. Iodixanol)[1] |
| This compound | Non-ionic, Monomeric | Low | 807 | 0.962 |
| Iohexol | Non-ionic, Monomeric | Low | 821 | 0.944 |
| Iodixanol | Non-ionic, Dimeric | Iso-osmolar | 1550 | 1.000 |
| Iopamidol | Non-ionic, Monomeric | Low | 777 | ~1.000 |
| Iomeprol | Non-ionic, Monomeric | Low | 777 | ~1.000 |
| Iopromide | Non-ionic, Monomeric | Low | 791 | 0.980 |
In addition to imaging efficacy, the safety profile of a contrast agent is a crucial consideration. In vitro studies on rat kidney epithelial cells have compared the toxicity of different iodinated contrast media. These studies suggest that the osmolality of the contrast agent is a major factor in its in vitro toxicity, with the iso-osmolar agent Iodixanol showing the least effect compared to the low-osmolar agents, including this compound and Iohexol[2][3]. Clinical studies in diabetic patients undergoing coronary angiography have also suggested a lower incidence of contrast-induced nephropathy with Iodixanol compared to this compound[4]. However, other clinical comparisons between this compound and Iohexol have shown no significant differences in nephrotoxicity.
Experimental Protocols for this compound-Enhanced Preclinical Imaging
Standardized experimental protocols are fundamental to achieving reproducible results in multi-center preclinical trials. The following are example protocols for this compound-enhanced micro-CT imaging in rodent models, based on information from preclinical studies.
General Considerations for Rodent Imaging:
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Anesthesia: Anesthesia is typically required to immobilize the animal during imaging. Isoflurane is a common choice for inhalation anesthesia.
-
Catheterization: For intravenous administration, catheterization of a suitable vessel, such as the tail vein, is necessary.
Tumor Imaging in a Rodent Model:
-
Objective: To visualize and quantify tumor vasculature and enhancement.
-
Contrast Agent and Dosage: this compound (e.g., Optiray 320, 320 mgI/mL). A typical intravenous injection might result in an iodine concentration of approximately 2 mg I/mL in the tumor region.
-
Administration: Intravenous injection.
-
Imaging Time Points: Signal equilibrium in the tumor region is often reached within 5 minutes and can remain stable for up to 30-60 minutes post-injection. Dynamic scanning immediately following a bolus injection (15-120 seconds) can capture peak enhancement.
-
Micro-CT Parameters: Scanner settings should be optimized for soft-tissue contrast. An example from a study using a liposomal iodinated agent in rats involved a low-kVp technique (40 kVp) to enhance soft-tissue contrast.
Angiography in a Rodent Model:
-
Objective: To visualize the vasculature of a specific organ or region.
-
Contrast Agent and Dosage: this compound (concentration will depend on the specific application and vessel size). For cerebral angiography in a clinical setting, which can inform preclinical approaches, typical single injections range from 2 to 12 mL of this compound 240, 300, or 320. Dosages for small animals would be scaled down accordingly based on body weight.
-
Administration: Intra-arterial or intravenous injection, depending on the target vasculature.
-
Imaging Protocol: Rapid image acquisition immediately following contrast administration is crucial to capture the arterial phase.
The Role of Standardization in Multi-Center Trials
The lack of standardized protocols in preclinical imaging is a significant barrier to the reproducibility and comparison of data across different research centers. Multi-center studies using phantoms have demonstrated that variations in acquisition and reconstruction protocols can lead to substantial quantitative biases in PET/CT data. The implementation of standardized protocols has been shown to improve accuracy and precision while reducing variability. These findings underscore the importance of establishing and adhering to standardized imaging procedures, including the consistent use and administration of contrast agents like this compound, in any multi-center preclinical trial.
Signaling Pathway: this compound and NF-κB
Recent research has indicated that iodinated contrast media, including this compound, may interact with cellular signaling pathways. One such pathway is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a critical role in inflammation and cellular stress responses. In the context of contrast-induced acute kidney injury, this compound has been implicated in the modulation of NF-κB signaling.
The following diagram illustrates the canonical and alternative NF-κB signaling pathways.
Caption: NF-κB signaling pathways and potential modulation by this compound.
Experimental Workflow for a Multi-Center Preclinical Imaging Study
To enhance the reproducibility of this compound-enhanced imaging in a multi-center trial, a standardized workflow is essential.
Caption: Standardized workflow for multi-center preclinical imaging.
References
- 1. In Vivo Diagnostic Imaging Using Micro-CT: Sequential and Comparative Evaluation of Rodent Models for Hepatic/Brain Ischemia and Stroke | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. The effects of the iodinated X-ray contrast media iodixanol, iohexol, iopromide, and this compound on the rat kidney epithelial cell line NRK 52-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revespcardiol.org [revespcardiol.org]
Safety Operating Guide
Proper Disposal of Ioversol: A Guide for Laboratory and Clinical Settings
Ensuring the safe and compliant disposal of Ioversol, a non-ionic, iodinated contrast agent, is a critical aspect of laboratory and clinical operations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, minimizing environmental impact and ensuring workplace safety.
This compound, when uncontaminated, is generally not classified as a hazardous material for disposal. However, proper handling and adherence to local, state, and federal regulations are paramount.[1][2] The disposal method primarily depends on the nature and volume of the waste.
Summary of Disposal Procedures
The appropriate disposal route for this compound varies based on whether it is a small or large spill, and if it has been contaminated with biohazardous materials.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Small Spills | Mop up or flush to a sewer system with copious amounts of water.[1][2] | Ensure compliance with local wastewater regulations. |
| Large Spills | Absorb with an inert material (e.g., vermiculite, sand), containerize the absorbed material, and dispose of it in an approved waste facility. | Flush the spill area with large amounts of water after initial cleanup. |
| Unused this compound | Discard the unused portion from single-dose containers. For bulk packages, unused portions should also be discarded. | Do not mix with other drugs or solutions. |
| Contaminated this compound | If mixed with blood, blood products, or sharps, the waste must be handled as a biohazard and disposed of accordingly. | Follow institutional and regulatory protocols for biohazardous waste. |
| Empty Containers | Empty containers may retain product residue and should be taken to an approved waste handling site for recycling or disposal. | --- |
Experimental Protocols for Waste Management
Protocol for Managing Small Spills:
-
Personnel Safety: Ensure appropriate personal protective equipment (PPE), including safety glasses and protective gloves, is worn.
-
Containment: Cordon off the spill area to prevent further spread.
-
Cleanup: Mop up the spilled this compound solution.
-
Disposal: Dispose of the cleaning materials and the mopped-up solution by flushing them into a sanitary sewer system with a large volume of water.
-
Decontamination: Clean the spill area with soap and water.
Protocol for Managing Large Spills:
-
Personnel Safety: Don appropriate PPE, including safety glasses, protective gloves, and body-covering clothing.
-
Containment: Prevent the spill from entering drains or waterways.
-
Absorption: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.
-
Collection: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Disposal: Dispose of the containerized waste at a licensed and approved waste disposal facility.
-
Final Cleaning: Flush the spill area with a generous amount of water to remove any residue.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This compound Disposal Decision Workflow
It is imperative to always consult and adhere to all applicable local, state, and federal regulations regarding waste disposal, as these may contain specific requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ioversol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ioversol, a common contrast agent. By adhering to these procedures, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE) for Handling this compound
While this compound is not classified as a hazardous material, adherence to good laboratory practices necessitates the use of appropriate personal protective equipment.[1][2] The following table summarizes the recommended PPE for various scenarios involving this compound.
| Scenario | Recommended Personal Protective Equipment |
| Routine Handling and Preparation | - Eye/Face Protection: Safety glasses with side shields. An eyewash station should be readily accessible.[1][3] - Skin Protection: Wear protective gloves and a standard laboratory coat.[4] - Respiratory Protection: Generally not required with adequate general ventilation. |
| Spill Cleanup | - Eye/Face Protection: Safety goggles. - Skin Protection: Chemical-resistant gloves and a lab coat or chemical-resistant apron. - Respiratory Protection: Not typically necessary for small spills with adequate ventilation. For large spills or in enclosed spaces, a NIOSH-approved respirator may be considered. |
| Waste Disposal | - Eye/Face Protection: Safety glasses. - Skin Protection: Protective gloves. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound at a controlled room temperature between 15°C (59°F) and 30°C (86°F).
-
Protect the solution from light and freezing.
-
Ensure the container is tightly closed when not in use.
2. Preparation and Use:
-
Handle and open containers with care.
-
Before use, visually inspect the solution for particulate matter or discoloration. Do not use if either is present.
-
Avoid contact with eyes and skin.
-
Do not eat, drink, or smoke in the area where this compound is being handled.
-
Wash hands thoroughly after handling.
3. Spill Management:
-
Small Spills: Wipe up the spill with an absorbent material such as a cloth or fleece.
-
Large Spills: Contain the spill using a non-combustible absorbent material like vermiculite, sand, or earth. Collect the absorbed material and place it into a suitable container for disposal.
-
After the product has been recovered, flush the area with water and clean the surface thoroughly to remove any residual contamination.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Uncontaminated this compound: Unused, uncontaminated this compound is not considered a hazardous waste according to Federal regulations (40 CFR 261.4 (b)(4)). However, it is crucial to dispose of it in accordance with all applicable local, state, and federal regulations.
-
Contaminated Materials: Absorbent materials and other supplies contaminated with this compound should be placed in a designated waste container and disposed of according to institutional and local regulations.
-
Empty Containers: Empty containers should be rinsed thoroughly with water before disposal or recycling.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
